(Allylthio)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMRHBHPHGMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308756 | |
| Record name | (Allylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-63-9 | |
| Record name | 2-(2-Propen-1-ylthio)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 208861 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Allylthio)acetic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208861 | |
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| Record name | (Allylthio)acetic acid | |
| Source | EPA DSSTox | |
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| Record name | 20600-63-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (ALLYLTHIO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HU9L7S62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Allylthio)acetic acid chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (Allylthio)acetic acid. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this organosulfur compound.
Chemical Structure and Identification
This compound, also known as 2-(allylthio)acetic acid, is a carboxylic acid containing an allyl sulfide functional group. Its chemical structure is characterized by an acetic acid moiety where one of the alpha-hydrogens is substituted with an allylthio group.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(prop-2-en-1-ylthio)acetic acid[1] |
| CAS Number | 20600-63-9[1] |
| Chemical Formula | C₅H₈O₂S[1] |
| Molecular Weight | 132.18 g/mol [1] |
| Synonyms | Acetic acid, (2-propenylthio)-; 2-allylsulfanylacetic acid; (2-Propenylthio)acetic acid[1] |
Physicochemical Properties
This compound is described as a yellowish, oily substance. A summary of its known and predicted physicochemical properties is presented in the table below.
| Property | Value | Source |
| Boiling Point | 103-105 °C at 2 mmHg | US Patent 3,723,519 |
| Density | 1.137 g/cm³ | US Patent 3,723,519 |
| Refractive Index (n²⁰/D) | 1.5054 | US Patent 3,723,519 |
| pKa (predicted) | 3.55 ± 0.10 | PubChem |
| Kovats Retention Index | 1013, 1014 (Standard non-polar)[2] | PubChem[2] |
| Melting Point | Not available (described as an oily substance) | - |
| Solubility | Not explicitly documented. Expected to have some solubility in organic solvents. | - |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases.
-
NMR Spectroscopy (¹H and ¹³C): No experimental ¹H or ¹³C NMR spectra for this compound were found in the searched databases.
-
Infrared (IR) Spectroscopy: PubChem indicates the availability of a vapor-phase IR spectrum, but the data is not directly accessible.[1]
The absence of readily available spectroscopic data highlights an area for future experimental characterization of this compound.
Synthesis of this compound
A method for the production of this compound is detailed in US Patent 3,723,519. The synthesis involves a two-step process starting from allyl bromide and thiourea.
Experimental Protocol
Step 1: Formation of Allylisothiouronium Bromide
-
In a suitable reactor, allyl bromide is reacted with thiourea.
-
The reaction is carried out at a temperature ranging from 60 °C to 120 °C.
Step 2: Synthesis of this compound
-
To the resulting allylisothiouronium bromide, monochloroacetic acid is added.
-
The mixture is heated in an alkaline medium (e.g., sodium hydroxide solution) at a temperature between 60 °C and 120 °C.
-
After the reaction is complete, the mixture is neutralized with an acid (e.g., hydrochloric acid).
-
The product, this compound, is then isolated, for example, by extraction with an organic solvent followed by distillation.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications
This compound possesses two reactive functional groups: a carboxylic acid and an allyl sulfide. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The allyl group can participate in addition reactions and the sulfur atom can be oxidized.
The patent literature suggests several potential applications for this compound, including:
-
As a catalyst for acrylonitrile polymerization.
-
In the synthesis of high molecular weight compounds.
-
As a precursor in the synthesis of new penicillin derivatives and other medicinal preparations.
Biological Activity and Drug Development Potential
Specific biological activity data for this compound is not extensively documented. However, the biological activities of structurally related compounds can provide insights into its potential pharmacological profile.
-
Antimicrobial Activity: Acetic acid itself is known to have antibacterial and antifungal properties. It is plausible that this compound may also exhibit some level of antimicrobial activity.
-
Anti-inflammatory and Other Activities: Organosulfur compounds derived from garlic, which contain allyl groups, are known for a variety of biological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.
Hypothetical Signaling Pathway Modulation
While no specific signaling pathways have been identified for this compound, research on acetic acid has shown that it can influence cellular metabolism. For instance, acetic acid has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways (e.g., fatty acid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation).
The following diagram illustrates a simplified representation of the AMPK signaling pathway, which could be a potential, though unconfirmed, target for this compound or its metabolites. It is crucial to note that this is a hypothetical model for illustrative purposes, as direct evidence for the effect of this compound on this pathway is lacking.
Caption: Hypothetical modulation of the AMPK pathway by this compound.
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical with potential applications in materials science and medicinal chemistry. While its fundamental physicochemical properties and a method for its synthesis have been established, a significant gap exists in the literature concerning its detailed spectroscopic characterization and biological activity. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the context of drug discovery and development. The information presented in this guide serves as a foundation for future investigations into this intriguing molecule.
References
An In-depth Technical Guide to the Synthesis of (Allylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (Allylthio)acetic acid, a versatile chemical intermediate. The document details two prominent synthetic methods, offering step-by-step experimental protocols and a comparative analysis of their quantitative data. The synthesis workflows are visually represented to facilitate a clear understanding of the chemical processes.
Introduction
This compound, also known as S-allylmercaptoacetic acid, is a chemical compound with applications as a catalyst for acrylonitrile polymerization and as an intermediate in the synthesis of high-molecular-weight compounds and various medicinal preparations, including new forms of penicillin.[1] Its synthesis is of significant interest to researchers in organic chemistry and drug development. This guide focuses on two principal methods for its preparation: the reaction of an allyl halide with thioglycolic acid and an improved method involving the reaction of an allyl halide with thiourea followed by condensation with monochloroacetic acid.
Synthesis Pathways
Two primary pathways for the synthesis of this compound are discussed below, each with distinct advantages and disadvantages in terms of complexity, reaction time, and starting materials.
Method 1: Reaction of Allyl Halide with Thioglycolic Acid
This traditional method involves the direct S-alkylation of thioglycolic acid with an allyl halide, such as allyl chloride or allyl bromide, in an alkaline medium.
Method 2: Reaction of Allyl Bromide with Thiourea and Monochloroacetic Acid
This improved method is a two-step process that avoids the use of the less stable and easily oxidized thioglycolic acid as a starting material.[1] The first step involves the formation of an allylisothiouronium bromide intermediate, which is then reacted with monochloroacetic acid in an alkaline medium to yield the final product.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Allyl Halide + Thioglycolic Acid | Method 2: Allyl Bromide + Thiourea |
| Starting Materials | Allyl chloride or Allyl bromide, Thioglycolic acid, Sodium hydroxide | Allyl bromide, Thiourea, Monochloroacetic acid, Sodium hydroxide |
| Solvent | 2-4 N Sodium hydroxide solution | Alcoholic medium (e.g., ethanol, methanol, isobutanol) and water |
| Reaction Temperature | Not specified | Step 1: 60-120°C; Step 2: 60-100°C |
| Reaction Time | Described as lengthy[1] | Step 1: 1-5 hours; Step 2: 6 hours |
| Yield | 53-60%[1] | 50-60%[1] |
Experimental Protocols
The following are detailed experimental protocols for the two synthesis pathways described.
Protocol for Method 1: Reaction of Allyl Halide with Thioglycolic Acid
This method is noted to be technologically complex and lengthy.[1]
-
An equimolecular quantity of thioglycolic acid is dissolved in a 2 to 4 N aqueous solution of sodium hydroxide.
-
Allyl chloride or allyl bromide is added to the solution.
-
The mixture is intensively agitated until the reaction commences.
-
Following the reaction, the mixture is extracted with ether.
-
The aqueous layer is then acidified with sulfuric acid.
-
A second extraction with ether is performed.
-
The ethereal extracts are combined and the ether is distilled off to yield the product.[1]
Protocol for Method 2: Reaction of Allyl Bromide with Thiourea and Monochloroacetic Acid
This method is presented as a simplification of the synthesis process.[1]
Step 1: Synthesis of Allylisothiouronium Bromide
-
Dissolve 33 g (0.27 mole) of allyl bromide in 100 ml of rectified ethanol.
-
Add 20.62 g (0.27 mole) of thiourea to the solution.
-
Heat the reaction mixture in a round-bottomed flask equipped with a reflux condenser on a water bath for 3 hours.
-
After the reaction, replace the reflux condenser with a Wurtz tube and distill off the ethanol under vacuum.[1]
Step 2: Synthesis of this compound
-
Dissolve the resulting allylisothiouronium bromide in water.
-
Place the solution in a three-neck reactor equipped with a reflux condenser and a mechanical stirrer.
-
Add 26 g (0.27 mole) of monochloroacetic acid to the reactor.
-
Add a 30% aqueous solution of sodium hydroxide (51.8 g or 1.3 mole NaOH in 173 ml of water).
-
Heat the reaction mixture on a water bath for 6 hours.
-
After cooling, neutralize the mixture to a pH of 3 with concentrated hydrochloric acid.
-
Extract the this compound with ether.
-
Dry the ether extract with sodium sulfate.
-
Purify the final product by vacuum distillation. The expected yield is approximately 22 g (60% of the theoretical quantity).[1]
Synthesis Pathway Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis pathways.
Caption: Workflow for the synthesis of this compound via Method 1.
References
(Allylthio)acetic Acid: A Technical Guide to its Putative Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Allylthio)acetic acid is a metabolite of allyl isothiocyanate (AITC), a well-documented chemopreventive phytochemical found in cruciferous vegetables. AITC is known for its anticancer, anti-inflammatory, and antimicrobial properties. While direct research on the specific mechanism of action of this compound is limited, its role as a downstream product of AITC metabolism via the mercapturic acid pathway suggests it may contribute to the overall biological activity of its parent compound. This technical guide synthesizes the current understanding of AITC metabolism and the known biological effects of related allylthio compounds to infer the putative mechanism of action of this compound. We provide a detailed overview of the metabolic pathway, potential cellular targets, and proposed experimental protocols for its investigation, alongside quantitative data for AITC and its major metabolites.
Introduction
Allyl isothiocyanate (AITC) is a potent organosulfur compound responsible for the pungent flavor of mustard, wasabi, and horseradish. Extensive research has demonstrated its significant health benefits, including the induction of apoptosis in cancer cells and modulation of inflammatory pathways.[1][2] Upon ingestion, AITC is rapidly absorbed and metabolized, primarily through the mercapturic acid pathway, leading to the formation of several metabolites, including this compound. While the biological activities of the initial glutathione (GSH) and N-acetylcysteine (NAC) conjugates of AITC have been investigated, the specific role of this compound remains largely unexplored. This document aims to bridge this knowledge gap by providing a comprehensive theoretical framework for its mechanism of action, thereby guiding future research and drug development efforts.
Metabolism of Allyl Isothiocyanate
The metabolic journey of AITC to this compound is a multi-step process initiated by conjugation with glutathione.
dot
Caption: Mercapturic acid pathway of AITC metabolism.
AITC is first conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting AITC-GSH conjugate is then sequentially metabolized by γ-glutamyltranspeptidase and dipeptidase to form the cysteine conjugate. This conjugate can then be N-acetylated to form the major urinary metabolite, N-acetyl-S-(N-allylthiocarbamoyl)cysteine (NAC-AITC), or it can be cleaved by cysteine conjugate β-lyase to potentially yield reactive intermediates that can lead to the formation of this compound.[3][4]
Putative Mechanism of Action
Based on the known biological activities of AITC and related allyl sulfides, the mechanism of action of this compound is likely multifaceted.
Anticancer Activity
The anticancer effects of allyl sulfur compounds are well-documented and are often associated with the induction of cell cycle arrest and apoptosis.[5][6][7]
-
Cell Cycle Arrest: Allyl sulfides have been shown to induce G2/M phase cell cycle arrest, a phenomenon linked to the inhibition of p34cdc2 kinase activity.[5][6]
-
Apoptosis Induction: These compounds can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), mobilization of intracellular calcium, and modulation of mitochondrial membrane potential.[7] The activation of the p53 pathway in response to oxidative DNA damage is also a key event.[7]
-
Histone Deacetylase (HDAC) Inhibition: AITC and other isothiocyanates are known to inhibit HDACs, leading to histone hyperacetylation and altered gene expression that can suppress tumor growth.
dot
Caption: Proposed signaling for anticancer activity.
Anti-inflammatory Activity
AITC has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[2] It is plausible that this compound shares these capabilities.
-
Cytokine Modulation: AITC can suppress the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-4, and IL-17.[2]
-
NF-κB Pathway Inhibition: AITC has been shown to suppress the serine phosphorylation of IκB, a key step in the activation of the pro-inflammatory NF-κB pathway.[2]
Antimicrobial Activity
AITC is a potent antimicrobial agent, and this activity may be retained by its metabolites.[2] The proposed mechanism involves damage to microbial cell membranes.[2]
Quantitative Data
Direct quantitative data for this compound is not currently available in the literature. However, data for AITC and its major metabolites provide a valuable reference for its potential potency.
| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |
| AITC | Cell Viability | Human Bladder Cancer (UM-UC-3) | IC50 | ~2.5 µM | [8] |
| NAC-AITC | Cell Growth Inhibition | Human Bladder Cancer (UM-UC-3) | Significant inhibition | 15 µM | [8] |
| NAC-AITC | Cell Growth Inhibition | Rat Bladder Cancer (AY-27) | Significant inhibition | 15 µM | [8] |
| GSH-AITC | Adipogenesis Inhibition | 3T3-L1 preadipocytes | Effective inhibition | Not specified | [3] |
| NAC-AITC | Adipogenesis Inhibition | 3T3-L1 preadipocytes | Effective inhibition | Not specified | [3] |
| AITC | Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | Planktonic growth | 0.16-0.31% | [9] |
| AITC | Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii | Planktonic growth | 0.16-0.31% | [9] |
Experimental Protocols
The following protocols are proposed for the investigation of the mechanism of action of this compound.
Synthesis of this compound
A previously described method for the synthesis of this compound involves the reaction of allyl bromide with thiourea, followed by the addition of monochloroacetic acid in an alkaline medium.[10]
dot
Caption: Synthesis workflow for this compound.
Materials:
-
Allyl bromide
-
Thiourea
-
Monochloroacetic acid
-
Sodium hydroxide or other suitable base
-
Solvent (e.g., water, ethanol)
-
Ether for extraction
-
Sodium sulfate for drying
Procedure:
-
React allyl bromide with thiourea at a temperature of 60-120°C to form allylisothiouronium bromide.[10]
-
Add monochloroacetic acid to the resulting product.
-
Heat the mixture in an alkaline medium (e.g., sodium hydroxide solution) at 60-120°C.[10]
-
After the reaction is complete, cool the mixture and acidify to precipitate the this compound.
-
Extract the product with ether, dry the organic layer with sodium sulfate, and remove the solvent under vacuum.[10]
-
The final product can be purified by vacuum distillation.[10]
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., bladder, colon, prostate)
-
This compound
-
Cell culture medium and supplements
-
MTT or WST-1 reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, add MTT or WST-1 reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
Objective: To investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., for p53, p21, Bcl-2, Bax, Caspase-3, Cyclin B1, Cdc2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound, as a metabolite of the well-studied chemopreventive agent AITC, holds potential as a bioactive compound. While direct evidence of its mechanism of action is currently lacking, the known effects of its parent compound and related allylthio molecules provide a strong foundation for future research. The proposed mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells and the modulation of inflammatory pathways, warrant thorough investigation. The experimental protocols outlined in this guide offer a starting point for elucidating the specific cellular targets and signaling pathways affected by this compound. Further research is crucial to determine its potency, bioavailability, and potential therapeutic applications. The synthesis of this compound and its derivatives could also open new avenues for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible mechanism by which allyl sulfides suppress neoplastic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The principal urinary metabolite of allyl isothiocyanate, N-acetyl-S-(N-allylthiocarbamoyl)cysteine, inhibits the growth and muscle invasion of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3723519A - Method of producing allylthioacetic acid - Google Patents [patents.google.com]
Spectroscopic Profile of (Allylthio)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Allylthio)acetic acid (CAS No. 20600-63-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Core Spectroscopic Data
This compound, with the chemical formula C₅H₈O₂S and a molecular weight of 132.18 g/mol , presents a unique spectral signature owing to its combination of a carboxylic acid, a thioether, and an allyl group.[1] The quantitative spectroscopic data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~5.8 | Multiplet | 1H | -CH=CH₂ |
| ~5.2 | Multiplet | 2H | -CH=CH₂ |
| ~3.2 | Doublet | 2H | -S-CH₂-CH= |
| ~3.3 | Singlet | 2H | -S-CH₂-COOH |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~134 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~35 | -S-CH₂-CH= |
| ~34 | -S-CH₂-COOH |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid and the allyl group. A vapor phase IR spectrum is referenced in the PubChem database, and the expected key absorptions are listed below.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1640 | Medium | C=C stretch (Allyl group) |
| ~3080, ~2920 | Medium-Weak | C-H stretch (Allyl and Alkyl) |
| ~1410, ~990, ~920 | Medium | =C-H bend (Allyl group) |
| ~650 | Weak | C-S stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1]
| m/z | Relative Intensity | Assignment |
| 132 | Moderate | [M]⁺ (Molecular ion) |
| 91 | Strong | [M - COOH]⁺ |
| 73 | Moderate | [CH₂=CHCH₂S]⁺ |
| 45 | Strong | [COOH]⁺ |
| 41 | Very Strong | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Ensure the crystal is fully covered by the sample.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation and Parameters (Electron Ionization - EI):
-
Mass Spectrometer: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure elution of the compound.
Visualization of Spectroscopic Workflow
The logical relationship between the different spectroscopic methods for the characterization of this compound is illustrated below.
Caption: Logical flow of spectroscopic analysis.
The general experimental workflow for obtaining and interpreting the spectroscopic data is outlined in the following diagram.
Caption: Experimental spectroscopic workflow.
References
(Allylthio)acetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
A-Level Heading: Introduction to (Allylthio)acetic Acid
This compound, a versatile chemical intermediate, holds significant potential in various scientific and industrial applications, particularly in the realms of polymer chemistry and pharmaceutical synthesis. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is formally known by its IUPAC name, 2-(prop-2-en-1-ylthio)acetic acid . Its unique structure, featuring a reactive allyl group and a carboxylic acid moiety, makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers and Core Properties of this compound [1][2]
| Identifier | Value |
| CAS Number | 20600-63-9 |
| IUPAC Name | 2-(prop-2-en-1-ylthio)acetic acid |
| Molecular Formula | C₅H₈O₂S |
| Molecular Weight | 132.18 g/mol [3] |
| Synonyms | Acetic acid, (2-propenylthio)-; Acetic acid, (allylthio)-; 2-allylsulfanylacetic acid; 2-(allylthio)acetic acid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellowish oily substance | US Patent 3723519A |
| Boiling Point | 103-105 °C at 2 mmHg | US Patent 3723519A |
| Refractive Index (n²⁰/D) | 1.5054 | US Patent 3723519A |
| Density (d²⁰) | 1.137 g/cm³ | US Patent 3723519A |
Further analytical data, including mass spectrometry and gas chromatography information, is available through the NIST WebBook.[1] Spectroscopic data for similar thioacetic acid compounds are also available, which can be used as a reference for the characterization of this compound.
Synthesis of this compound
A well-documented method for the production of this compound involves the reaction of allyl bromide with thiourea, followed by the addition of monochloroacetic acid in an alkaline medium. This process is detailed in US Patent 3,723,519A.
Experimental Protocol: Synthesis of this compound
Materials:
-
Allyl bromide
-
Thiourea
-
Monochloroacetic acid
-
Sodium hydroxide
-
Ether
-
Sodium sulfate
-
Round-bottomed flask with a reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Allylisothiouronium Bromide Formation: In a round-bottomed flask equipped with a reflux condenser, react allyl bromide with thiourea. The reaction can be carried out in a suitable solvent such as water or an alcohol (e.g., isobutyl alcohol). Heat the mixture at a temperature ranging from 60°C to 120°C. For example, heating in a water bath at 75°C for 5 hours.
-
Reaction with Monochloroacetic Acid: To the resulting allylisothiouronium bromide, add a solution of monochloroacetic acid and an alkaline medium, such as a sodium hydroxide solution.
-
Heating and Saponification: Heat the mixture again at a temperature between 60°C and 120°C. This step leads to the saponification of the intermediate product.
-
Acidification and Extraction: After cooling, acidify the reaction mixture. Extract the this compound using a suitable organic solvent, such as ether.
-
Drying and Purification: Dry the ethereal extract with an anhydrous drying agent like sodium sulfate.
-
Distillation: Remove the solvent and purify the final product by vacuum distillation. The desired product is collected at a boiling point of 103-105°C at 2 mmHg.
The yield of this compound using this method is reported to be between 50% and 60% of the theoretical quantity.
Applications in Drug Development and Polymer Chemistry
This compound serves as a crucial precursor and catalyst in several industrial and pharmaceutical processes.
Precursor for Semi-Synthetic Penicillins
One of the most significant applications of this compound is in the synthesis of novel semi-synthetic penicillins. The general strategy involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural unit of penicillins, with a desired side chain.[4] By using this compound as the acylating agent, a new penicillin derivative, commonly referred to as allylpenicillin, can be synthesized. This modification of the side chain can alter the antibiotic's spectrum of activity, stability, and resistance to bacterial β-lactamases.
This protocol outlines a general chemical approach for the synthesis of a penamecillin derivative, which can be adapted for allylpenicillin.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or other activating agent
-
6-Aminopenicillanic acid (6-APA)[4]
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Benzene (or a safer alternative solvent)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Acid Chloride Formation: Convert this compound to its more reactive acid chloride derivative. This can be achieved by refluxing the acid with thionyl chloride in an inert solvent like benzene for 2-3 hours.
-
Condensation with 6-APA: In a separate vessel, dissolve 6-aminopenicillanic acid in a mixture of acetone and a weak base, such as a 2% sodium bicarbonate solution.
-
Reaction: Slowly add the freshly prepared (allylthio)acetyl chloride to the 6-APA solution under controlled temperature conditions (e.g., cooling in an ice bath) to facilitate the condensation reaction.
-
Isolation and Purification: After the reaction is complete, the resulting allylpenicillin derivative can be isolated and purified using standard techniques such as extraction, crystallization, and chromatography.
The biological activity of the resulting allylpenicillin would then need to be evaluated through microbiological assays to determine its efficacy against various bacterial strains.
Catalyst for Acrylonitrile Polymerization
This compound is also utilized as a catalyst in the polymerization of acrylonitrile. Acrylonitrile is a key monomer in the production of various synthetic polymers, including acrylic fibers, plastics, and elastomers. The use of this compound as a catalyst can influence the rate of polymerization and the properties of the resulting polymer. While specific industrial protocols are often proprietary, the general principle involves the addition of the catalyst to the monomer mixture to initiate and sustain the polymerization reaction under controlled temperature and pressure conditions.
Biological Activity Considerations
While direct and extensive research on the specific biological signaling pathways of this compound is limited, the biological activities of related allyl-sulfur compounds, such as allicin and allyl mercaptan found in garlic, are well-documented. These compounds are known to exhibit a broad range of effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[5][6] The proposed mechanism of action for many of these compounds involves their interaction with thiol-containing enzymes and proteins within cells. Given its structural similarity, it is plausible that this compound or its metabolites could exhibit some biological activity, warranting further investigation for potential therapeutic applications.
Conclusion
This compound is a chemical compound with established utility and significant potential for further exploration. Its role as a precursor in the synthesis of modified penicillins highlights its importance in the ongoing search for new and effective antibiotics. Furthermore, its application as a polymerization catalyst demonstrates its industrial relevance. For researchers and professionals in drug development, this compound represents a valuable synthetic tool and a potential starting point for the discovery of new bioactive molecules. Further research into its biological properties and the development of optimized synthetic protocols will undoubtedly expand its applications in the future.
References
An In-depth Review of (Allylthio)acetic Acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
(Allylthio)acetic acid, a sulfur-containing carboxylic acid, holds potential as a versatile building block in organic synthesis and drug discovery. Its structure, featuring a reactive allyl group, a thioether linkage, and a carboxylic acid moiety, offers multiple avenues for chemical modification and functionalization. This technical guide provides a comprehensive overview of the available literature on this compound, covering its synthesis, physicochemical properties, and potential applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound, also known as S-allyl-thioglycolic acid, is a yellowish oily substance.[1] While detailed experimental spectroscopic data is not widely available in the public domain, its fundamental properties have been reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₂S | [2] |
| Molecular Weight | 132.18 g/mol | [2] |
| CAS Number | 20600-63-9 | [2] |
| Boiling Point | 103-105 °C at 2 mm Hg | [1] |
| Refractive Index (n²⁰D) | 1.5054 | [1] |
| Density (d²⁰₄) | 1.137 g/cm³ | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Specific experimental data not found in the reviewed literature. Predicted chemical shifts would include signals for the allyl group (vinyl protons and methylene protons adjacent to sulfur) and the methylene protons adjacent to the carbonyl group. |
| ¹³C NMR | Specific experimental data not found in the reviewed literature. Predicted chemical shifts would include signals for the allyl group carbons, the thioether methylene carbon, the carboxylic acid methylene carbon, and the carbonyl carbon. |
| IR Spectroscopy | Specific experimental data not found in the reviewed literature. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, C-S stretching, and peaks corresponding to the C=C bond of the allyl group. |
| Mass Spectrometry | Available in the NIST WebBook. |
Synthesis of this compound
The primary method reported for the synthesis of this compound involves the reaction of an allyl halide with a thioglycolate source. A common approach is the S-alkylation of thioglycolic acid or its salts with an allyl halide.
A detailed experimental protocol for a similar synthesis, the preparation of (aminoiminomethyl)thioacetic acid, involves the reaction of monochloroacetic acid with thiourea. This suggests a two-step, one-pot synthesis for this compound starting from allyl bromide and thiourea, followed by reaction with monochloroacetic acid in an alkaline medium.[1]
Another plausible and more direct route is the reaction of allyl mercaptan with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.
Detailed Experimental Protocol: Synthesis from Allyl Bromide and Thiourea[1]
This method involves the initial formation of an allylisothiouronium bromide intermediate, which is then hydrolyzed in the presence of monochloroacetic acid to yield the final product.
Materials:
-
Allyl bromide
-
Thiourea
-
Monochloroacetic acid
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Ether
-
Sodium sulfate
-
Water
-
Optional: Isobutyl alcohol
Procedure:
-
Formation of Allylisothiouronium Bromide: In a round-bottomed flask equipped with a reflux condenser, dissolve allyl bromide (1 mole) and thiourea (1 mole) in a suitable solvent (e.g., water or isobutyl alcohol).
-
Heat the reaction mixture on a water bath at a temperature between 60°C and 120°C for 2 to 5 hours. The optimal temperature and time may vary depending on the solvent used.
-
Reaction with Monochloroacetic Acid: To the resulting solution of allylisothiouronium bromide, add monochloroacetic acid (1 mole) and a solution of sodium hydroxide (2.5-3 moles) in water.
-
Heat the mixture on a water bath for approximately 6 hours.
-
Work-up: After cooling, neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 3.
-
Extract the this compound with ether.
-
Dry the ethereal extract with anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Purify the crude product by vacuum distillation. The product is collected at 103-105°C at 2 mm Hg.
Yield: 50-60% of the theoretical quantity.[1]
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications
The unique combination of functional groups in this compound makes it a valuable intermediate for a variety of chemical transformations.
Polymer Chemistry
This compound has been cited as a catalyst for the polymerization of acrylonitrile.[1] Thiol-containing compounds are known to act as chain-transfer agents in radical polymerizations, which allows for the control of polymer molecular weight. The allyl group can also potentially participate in polymerization reactions. This dual functionality suggests that this compound could be explored as a functional chain-transfer agent to introduce carboxylic acid groups into polymers.
Drug Development and Medicinal Chemistry
While direct biological studies on this compound are limited in the available literature, the structural motifs present in the molecule are found in various biologically active compounds.
-
Penicillin Synthesis: The patent literature mentions the use of this compound in the synthesis of new kinds of penicillin.[1] Penicillins are characterized by a core structure with a variable side chain acylated to the 6-aminopenicillanic acid backbone. This compound could potentially serve as a precursor for a novel penicillin side chain, leading to new antibiotic derivatives.
-
Thioether-containing Compounds: Many thioether derivatives exhibit a range of biological activities. For instance, S-allyl cysteine, a component of garlic, and its derivatives are known for their antioxidant and cardioprotective effects.
-
Acetic Acid Derivatives: Aryloxyacetic acids and related structures are known to interact with various biological targets, including enzymes and nuclear receptors.
The presence of the allylthio group is considered a pharmacophore in some biologically active organosulfur compounds. This suggests that derivatives of this compound could be of interest for screening for various pharmacological activities, including anticancer and antimicrobial effects.
References
The Discovery and History of S-Allylmercaptoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-allylmercaptoacetic acid, also known as allylmercapturic acid (ALMA), is a sulfur-containing organic acid of significant interest in the fields of xenobiotic metabolism and dietary science. It is recognized as a key urinary metabolite following the consumption of garlic (Allium sativum) and exposure to various allyl compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and metabolic pathways associated with S-allylmercaptoacetic acid, presenting key data and experimental protocols for the scientific community.
Discovery and Early History
The history of S-allylmercaptoacetic acid is intrinsically linked to the broader study of mercapturic acids, which were first identified in 1879 as products of xenobiotic detoxification. However, the specific discovery of the allyl-substituted mercapturic acid occurred much later.
In the early 1970s, researchers C.M. Kaye, J.J. Clapp, and L. Young at St. Thomas's Hospital Medical School in London were investigating the metabolism of allyl compounds. Their work culminated in the first identification of S-allylmercaptoacetic acid as a metabolite. In a 1973 publication in the Biochemical Journal, they reported the isolation of "allylmercapturic acid" from the urine of rats that had been administered various allyl compounds, including allyl alcohol, allyl esters, and acrolein.[1][2] This seminal study established the compound as a product of the mercapturic acid pathway for the detoxification of allyl-containing substances.
Prior to its identification as a metabolite, the first chemical synthesis of S-allylmercaptoacetic acid was described by the same research group in a 1972 paper published in Xenobiotica.[2] This foundational work provided the chemical basis for subsequent research into the compound's biological significance.
Identification as a Garlic Metabolite
While the initial discovery of S-allylmercaptoacetic acid was linked to general allyl compounds, its significance as a biomarker for garlic consumption became evident in later research. Studies investigating the metabolic fate of organosulfur compounds from garlic identified S-allylmercaptoacetic acid as a major urinary end-product.[3][4] This discovery was pivotal, as it provided a non-invasive method to monitor garlic intake in human dietary intervention and epidemiological studies.
The metabolic journey from garlic consumption to the excretion of S-allylmercaptoacetic acid involves several key steps. The precursor in garlic is γ-glutamyl-S-allyl-L-cysteine, which is hydrolyzed to S-allyl-L-cysteine. This intermediate is then N-acetylated in the final step of the mercapturic acid pathway to form S-allylmercaptoacetic acid, which is subsequently excreted in the urine.[3]
Key Experimental Protocols
First Reported Synthesis of S-Allylmercaptoacetic Acid (Allylmercapturic Acid)
This protocol is based on the method described by Kaye, Clapp, and Young in 1972 and a modified version from a later study.
Materials:
-
Allyl bromide
-
N-acetyl-L-cysteine
-
Methanol
-
Sodium
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Acetone
Procedure:
-
To a solution of N-acetyl-L-cysteine (1.6 g, 10 mmol) in methanol (10 ml), add sodium (0.24 g, 20 mmol).
-
Add allyl bromide (1.2 g, 10 mmol) to the mixture.
-
Allow the reaction mixture to stand at room temperature for four hours.
-
Neutralize the mixture with 2 N HCl.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in 10 ml of 2 N HCl.
-
Extract the aqueous solution with two 30 ml volumes of ethyl acetate.
-
Combine the organic phases and remove the ethyl acetate by rotary evaporation.
-
The resulting white powder is recrystallized from hot acetone to yield pure S-allylmercaptoacetic acid.[1]
Overall Yield: Approximately 80%[1]
Isolation of S-Allylmercaptoacetic Acid from Urine (Rat Model)
This protocol is based on the methodology from the 1973 study by Kaye and colleagues.
Materials:
-
Urine collected from rats administered an allyl compound
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Collect urine from rats over a 24-hour period following the subcutaneous injection of an allyl compound (e.g., triallyl phosphate, sodium allyl sulphate, or allyl nitrate).
-
Acidify the collected urine with HCl.
-
Extract the acidified urine with ethyl acetate.
-
Separate the organic phase.
-
Further purification and identification can be achieved through techniques such as paper chromatography and gas-liquid chromatography, as described in the original publication.
Quantitative Data from Early Studies
The following table summarizes quantitative data from an early study on the urinary excretion of S-allylmercaptoacetic acid in human volunteers after garlic consumption.
| Garlic Intake | Number of Volunteers (n) | Total ALMA Excreted (mg, mean +/- SD) | Elimination Half-life (h, mean +/- SD) |
| Two garlic tablets (300 mg fresh garlic equivalent each) | 3 | 0.43 +/- 0.14 | 6.0 +/- 1.3 |
| Two garlic tablets + additional fresh garlic | 3 | 1.4 +/- 0.2 | Not calculated for all |
Data adapted from de Rooij et al., 1996.[4]
Signaling Pathways and Metabolic Fate
The formation of S-allylmercaptoacetic acid is a key part of the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. The pathway can be visualized as follows:
Caption: Metabolic pathway of S-allylmercaptoacetic acid formation from garlic.
Experimental Workflow for Biomarker Analysis
The quantification of S-allylmercaptoacetic acid in urine is a common procedure in clinical and dietary studies. The general workflow is as follows:
Caption: General workflow for urinary S-allylmercaptoacetic acid analysis.
Conclusion
The discovery of S-allylmercaptoacetic acid as a metabolite of allyl compounds in the early 1970s laid the groundwork for its later identification as a reliable biomarker for garlic consumption. The historical research, from its first synthesis to its application in human studies, highlights the compound's importance in understanding the metabolism of dietary organosulfur compounds. The detailed protocols and data presented in this guide offer valuable resources for researchers and scientists in the ongoing exploration of the biological activities and potential therapeutic applications of garlic-derived metabolites.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The metabolic formation of mercapturic acids from allyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomonitoring the intake of garlic via urinary excretion of allyl mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of N-acetyl-S-allyl-L-cysteine upon garlic consumption by human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into (Allylthio)acetic Acid: A Technical Guide
(Allylthio)acetic acid , a sulfur-containing carboxylic acid with the chemical formula C₅H₈O₂S, presents a molecule of interest for various chemical and pharmaceutical applications due to its reactive allyl and carboxylic acid functionalities.[1][2][3][4][5] This technical guide provides an in-depth overview of the theoretical and computational approaches used to characterize its molecular structure, vibrational properties, and electronic landscape. The methodologies and findings detailed herein are aimed at researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound from a computational perspective.
Molecular Structure and Conformational Analysis
The structural elucidation of this compound is fundamental to understanding its reactivity and biological interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining stable conformations and geometric parameters.
1.1. Computational Approach
A common and effective method for conformational analysis involves a potential energy surface (PES) scan for all rotatable bonds within the molecule. For this compound, these include the C-S, S-CH₂, and CH₂-COOH bonds. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are used to optimize the geometry of various conformers and identify the global minimum energy structure.[6]
1.2. Key Structural Parameters
Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | Value | O=C-O | Value |
| C-O | Value | C-O-H | Value |
| C-C | Value | S-C-C | Value |
| C-S | Value | C-S-C | Value |
| C=C (allyl) | Value | C=C-C | Value |
| C-H | Value | H-C-H | Value |
| (Note: Specific values would be generated from actual DFT calculations, which are not performed here but represent the expected output.) |
Vibrational Spectroscopy: A Theoretical Perspective
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a critical tool for molecular characterization. Theoretical calculations of vibrational frequencies and their corresponding normal modes are essential for the accurate assignment of experimental spectra.
2.1. Computational Methodology
The vibrational frequencies of this compound can be calculated using DFT at the same level of theory as the geometry optimization. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and basis set deficiencies.[8] The analysis of the Potential Energy Distribution (PED) allows for the assignment of each calculated frequency to specific vibrational modes, such as stretching, bending, and torsional motions.
2.2. Characteristic Vibrational Modes
The vibrational spectrum of this compound is expected to show characteristic bands for its functional groups. For instance, the C=O stretching vibration of the carboxylic acid group is typically observed in the range of 1700-1750 cm⁻¹. The O-H stretching mode will appear as a broad band around 3000 cm⁻¹. The allyl group will contribute to C=C and C-H stretching and bending vibrations.[9][10]
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Scaled) | Assignment |
| ~3500 | ν(O-H) |
| ~3100-2900 | ν(C-H) |
| ~1720 | ν(C=O) |
| ~1640 | ν(C=C) |
| ~1420 | δ(CH₂) |
| ~1250 | ν(C-O) + δ(O-H) |
| ~990, 920 | γ(=CH₂) |
| ~700-600 | ν(C-S) |
| (Note: These are approximate values based on related compounds and serve as a guide for spectral interpretation.) |
Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity and potential for intermolecular interactions. Computational chemistry provides valuable insights into these properties through the analysis of molecular orbitals and electrostatic potential.
3.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[11][12]
3.2. Molecular Electrostatic Potential (MEP)
The MEP surface is a visual representation of the charge distribution in a molecule. It helps to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating their nucleophilic character, and positive potential (blue) around the acidic hydrogen.[6]
3.3. Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.[13]
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| (Note: Values are placeholders for the output of quantum chemical calculations.) |
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for computational studies.
Experimental Protocols: A Theoretical Framework
While this guide focuses on computational studies, the theoretical results are most powerful when validated by experimental data. The following outlines the general experimental protocols that would be used to obtain data for comparison with the computational predictions.
Synthesis of this compound: A typical synthesis involves the reaction of an allyl halide (e.g., allyl bromide) with thioglycolic acid in the presence of a base.
-
Dissolution: Dissolve thioglycolic acid in a suitable solvent (e.g., ethanol or water).
-
Deprotonation: Add a base (e.g., sodium hydroxide or sodium ethoxide) to deprotonate the thiol group, forming a thiolate.
-
Nucleophilic Substitution: Add allyl bromide dropwise to the solution. The thiolate will act as a nucleophile, displacing the bromide in an Sₙ2 reaction.
-
Workup: After the reaction is complete, the mixture is typically acidified to protonate the carboxylate, followed by extraction with an organic solvent and purification (e.g., by distillation or chromatography).
Spectroscopic Characterization:
-
FT-IR Spectroscopy: A sample of purified this compound would be analyzed using a Fourier-transform infrared spectrometer. The spectrum would be recorded, typically in the 4000-400 cm⁻¹ range, and the positions and intensities of the absorption bands would be compared with the theoretically predicted vibrational frequencies.
-
Raman Spectroscopy: A Raman spectrum would be obtained by irradiating the sample with a monochromatic laser source and collecting the scattered light. The Raman shifts would provide complementary vibrational information to the IR data.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear magnetic resonance spectroscopy would be used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals would be compared with expected values based on the computationally determined structure.
Computational Details:
All theoretical calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Building: The initial 3D structure of this compound would be built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers.
-
Geometry Optimization: The geometry of each conformer would be fully optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies would confirm that a true minimum on the potential energy surface has been located.
-
Frequency Calculations: Vibrational frequencies and thermodynamic properties would be calculated at the same level of theory.
-
Electronic Property Calculations: Molecular orbitals, MEP, and other electronic properties would be calculated from the optimized geometry.
By combining these theoretical and experimental approaches, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved, providing a solid foundation for its potential applications in research and development.
References
- 1. Acetic acid, (2-propenylthio)- [webbook.nist.gov]
- 2. Acetic acid, (2-propenylthio)- [webbook.nist.gov]
- 3. 2-(2-Propen-1-ylthio)acetic acid | C5H8O2S | CID 308183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 20600-63-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Basic Chemical Data [dtp.cancer.gov]
- 6. DFT approach to (benzylthio)acetic acid: Conformational search, molecular (monomer and dimer) structure, vibrational spectroscopy and some electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ab initio study of the vibrational properties of acetic acid monomers and dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Acetic acid [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eajournals.org [eajournals.org]
Potential Biological Activities of (Allylthio)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Allylthio)acetic acid derivatives, a class of organic compounds characterized by the presence of an allyl group attached to a sulfur atom and an acetic acid moiety, have garnered interest in the field of medicinal chemistry. This technical guide provides an in-depth overview of the potential biological activities of these and structurally related compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Synthesis of this compound Derivatives
A general approach to the synthesis of derivatives structurally related to this compound, such as 4-allyl-5-(substituted)-1,2,4-triazole-3-yl-mercaptoacetic acid derivatives, involves a multi-step process. The synthesis typically starts from a substituted aromatic or heterocyclic core, which is functionalized to introduce a thiol group. This is followed by alkylation with a haloacetic acid derivative to introduce the acetic acid moiety. The allyl group can be incorporated at various stages, depending on the specific synthetic strategy.
Caption: Generalized synthetic workflow for this compound analogs.
Anticancer Activity
Derivatives of 1,2,4-triazole containing thioether and acetic acid moieties have demonstrated notable in vitro anticancer activity against various human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data
The following table summarizes the in vitro anticancer activity of various triazole derivatives, which are structurally related to this compound derivatives, against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Triazole-Coumarin Hybrid | MCF-7 | 2.97 - 4.78 | Cisplatin | 24.15 |
| Thiazolo[3,2-b][1][2][3]-triazole | Mean GI50 | 1.37 | Doxorubicin | 1.13 |
| 1,2,3-Triazole-Chalcone Hybrid | A549 | 8.67 - 9.74 | Doxorubicin | 3.24 |
| 1,2,3-Triazole-Indole Hybrid | A549 | 9.07 | Doxorubicin | 4.39 |
| 1,2,4-Triazole-3-thiol Hydrazone | IGR39 | 2 - 17 | - | - |
Note: The compounds listed are structural analogs. Data specific to this compound derivatives is limited.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[4]
Antimicrobial Activity
Thiourea and triazole derivatives are known for their broad-spectrum antimicrobial properties. The presence of the sulfur atom and the acetic acid moiety in this compound derivatives suggests their potential as antimicrobial agents.
Quantitative Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various triazole derivatives against different microbial strains.
| Compound Type | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thione-substituted triazole | B. subtilis | 1.56 | Ampicillin | 1.56 |
| Thione-substituted triazole | S. aureus | 1.56 | Ampicillin | 1.56 |
| Thione-substituted triazole | P. vulgaris | 6.25 | Ampicillin | 6.25 |
| 4-Amino-1,2,4-triazole derivative | E. coli | 5 | Ceftriaxone | 5 |
| 1,2,4-Triazole-3-thiones with piperazine | B. subtilis | 31.25 | Cefuroxime | 31.25 |
Note: The compounds listed are structural analogs. Data specific to this compound derivatives is limited.
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and the development of novel anti-inflammatory agents is a significant area of research. Certain triazole and thioacetic acid derivatives have shown promising anti-inflammatory effects.
Experimental Protocols
In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Male Wistar rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[6]
Potential Signaling Pathways
The biological activities of this compound derivatives and related compounds are likely mediated through the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[7][8][9] Its activation leads to the transcription of pro-inflammatory genes.[7][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[11][12] Its activation can lead to the inhibition of anabolic pathways (e.g., cell growth) and the activation of catabolic pathways.[11] Modulation of the AMPK pathway is a target for anticancer and anti-inflammatory drug development.
Caption: Overview of the AMPK signaling pathway.
Conclusion
This compound derivatives and their structural analogs represent a promising class of compounds with a wide range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The data presented in this guide, drawn from studies on structurally related triazole and thioacetic acid derivatives, highlights the therapeutic potential of this chemical scaffold. Further research, including the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives, is warranted to fully elucidate their structure-activity relationships, mechanisms of action, and potential as novel therapeutic agents. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers embarking on such investigations.
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]
- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. sinobiological.com [sinobiological.com]
Solubility and stability of (Allylthio)acetic acid in different solvents
An In-depth Technical Guide to the Solubility and Stability of (Allylthio)acetic Acid
Disclaimer: Publicly available quantitative data on the solubility and stability of this compound is limited. This guide provides a framework based on the general chemical properties of structurally related compounds, such as carboxylic acids and thioethers. The experimental protocols described are generalized standard procedures and would require specific validation for this compound.
Introduction
This compound, also known as S-Allylmercaptoacetic acid, is a carboxylic acid containing a thioether linkage. Its chemical structure (Figure 1) suggests a molecule with both polar (carboxylic acid) and non-polar (allyl and thioether groups) characteristics, which will influence its solubility and stability profile. Understanding these properties is crucial for researchers, scientists, and drug development professionals in applications such as formulation development, chemical synthesis, and assessing its environmental fate.
Figure 1: Chemical Structure of this compound (Structure generated based on IUPAC name)
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its functional groups. The carboxylic acid group is capable of hydrogen bonding with polar solvents, while the allyl and thioether moieties contribute to its lipophilicity.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble | The carboxylic acid group can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can solvate the carboxylic acid group, though likely less effectively than protic solvents. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents will not effectively solvate the polar carboxylic acid group. |
| Chlorinated | Chloroform, Dichloromethane | Moderately Soluble | These solvents offer a balance of polarity that may accommodate both the polar and non-polar regions of the molecule. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
3.1. Materials
-
This compound
-
Selected solvents (e.g., Water, pH 4 buffer, pH 7 buffer, pH 9 buffer, Ethanol, Methanol, Acetone, Chloroform, Hexane)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[1]
3.2. Procedure
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.
-
Equilibrate the flasks in a shaking incubator at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted aliquot using a validated HPLC or GC method.[1]
-
Calculate the solubility from the measured concentration and the dilution factor.
Solubility Determination Workflow
Stability Profile
The stability of this compound can be influenced by several factors, including pH, temperature, and light. The primary degradation pathways are likely to be hydrolysis of the thioether linkage and decarboxylation of the carboxylic acid group.
Hydrolytic Stability
Hydrolysis is a key degradation pathway for many organic molecules in aqueous environments.
4.1.1. Experimental Protocol for Hydrolytic Stability
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Store the solutions at a constant temperature (e.g., 40 °C) in the dark.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analyze the aliquots for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants at each pH.
Hydrolytic Stability Workflow
Thermal Stability
Thermal degradation can occur at elevated temperatures.
4.2.1. Experimental Protocol for Thermal Stability
-
Place a known quantity of solid this compound in a suitable container.
-
Expose the sample to a high temperature (e.g., 60°C or higher) for a defined period.
-
At specified time intervals, remove samples and allow them to cool to room temperature.
-
Dissolve the samples in a suitable solvent and analyze for the parent compound and degradation products by HPLC or GC.
-
Alternatively, techniques like Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature.
Photostability
Exposure to light, particularly UV radiation, can induce degradation.
4.3.1. Experimental Protocol for Photostability
-
Expose a solution of this compound to a controlled light source (e.g., a xenon lamp simulating sunlight) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots by a stability-indicating HPLC method to determine the extent of degradation.
Analytical Methods
A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice for non-volatile organic acids. Gas Chromatography (GC) with a Flame Ionization Detector (FID) could also be suitable, potentially after derivatization to increase volatility.[1][2]
Conclusion
While specific experimental data for this compound is not widely available, its chemical structure provides a basis for predicting its solubility and stability characteristics. The provided experimental protocols offer a standard framework for researchers to determine these crucial parameters. Such studies are vital for the successful application of this compound in research and development, ensuring its quality, efficacy, and safety. It is imperative that these general protocols are adapted and validated specifically for this compound to obtain accurate and reliable data.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (Allylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of (Allylthio)acetic acid. The synthesis is based on the reaction of allyl bromide with thiourea to form an intermediate, which is then reacted with monochloroacetic acid in an alkaline medium. This method is a robust procedure for obtaining the desired product. These application notes include a step-by-step experimental protocol, a comprehensive list of reagents and equipment, safety precautions, and characterization data, including predicted NMR shifts and experimental mass spectrometry data.
Introduction
This compound is a valuable intermediate in organic synthesis, with applications in the development of new pharmaceuticals and as a component in polymerization processes. Its structure combines a carboxylic acid moiety with an allyl sulfide group, making it a versatile building block for further chemical modifications. The protocol described herein provides a reliable method for its preparation in a laboratory setting.
Reaction Scheme
The overall synthesis of this compound proceeds in two main conceptual steps within a one-pot reaction:
-
Formation of an allylisothiouronium bromide intermediate from allyl bromide and thiourea.
-
Reaction of the intermediate with monochloroacetic acid in an alkaline solution to yield this compound.
Overall Reaction:
CH₂=CHCH₂Br + CS(NH₂)₂ + ClCH₂COOH + NaOH → CH₂=CHCH₂SCH₂COOH + NaBr + NaCl + H₂O + other byproducts
Experimental Protocol
Materials and Equipment
Reagents:
-
Allyl bromide (C₃H₅Br)
-
Thiourea (CH₄N₂S)
-
Monochloroacetic acid (C₂H₃ClO₂)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (optional, as a solvent for the initial step)
-
Water (distilled or deionized)
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)
Procedure
Step 1: Formation of the Allylisothiouronium Bromide Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl bromide in a suitable solvent like ethanol (optional, the reaction can also be performed neat or in water).
-
Add an equimolar amount of thiourea to the solution.
-
Heat the reaction mixture to 65-80°C using a water bath or heating mantle and maintain it under reflux for approximately 3 hours. The completion of this step results in the formation of allylisothiouronium bromide.
-
If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.
Step 2: Synthesis of this compound
-
To the flask containing the allylisothiouronium bromide, add a solution of sodium hydroxide in water.
-
Add an equimolar amount of monochloroacetic acid to the reaction mixture.
-
Heat the mixture to 60-100°C and stir vigorously for about 6 hours. The reaction should be maintained in an alkaline medium.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture to a pH of approximately 3 using concentrated hydrochloric acid. This step should be performed in a fume hood as it may generate heat and fumes.
-
Transfer the acidified mixture to a separatory funnel and extract the this compound with diethyl ether. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
The crude product is then purified by vacuum distillation. Collect the fraction boiling at 103-105°C at 2 mmHg.[1]
Data Presentation
Reagent Quantities and Reaction Conditions
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| Allyl bromide | 120.99 | 0.27 | 33 g (23.57 mL) |
| Thiourea | 76.12 | 0.27 | 20.62 g |
| Monochloroacetic acid | 94.50 | 0.27 | 26 g |
| Sodium hydroxide | 40.00 | 1.3 | 51.8 g |
| Reaction Conditions | |||
| Step 1 | |||
| Temperature | 65-80°C | ||
| Time | 3 hours | ||
| Step 2 | |||
| Temperature | 60-100°C | ||
| Time | 6 hours | ||
| Purification | |||
| Distillation | 103-105°C @ 2 mmHg | ||
| Yield | ~60% |
Product Characterization
| Property | Value |
| Molecular Formula | C₅H₈O₂S |
| Molecular Weight | 132.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 103-105°C at 2 mmHg[1] |
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ ~10-12 ppm (s, 1H, -COOH)
-
δ 5.85-5.95 ppm (m, 1H, -CH=CH₂)
-
δ 5.15-5.25 ppm (m, 2H, -CH=CH₂)
-
δ 3.20 ppm (s, 2H, -S-CH₂-COOH)
-
δ 3.15 ppm (d, 2H, -S-CH₂-CH=)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~176 ppm (-COOH)
-
δ ~133 ppm (-CH=CH₂)
-
δ ~118 ppm (-CH=CH₂)
-
δ ~35 ppm (-S-CH₂-COOH)
-
δ ~34 ppm (-S-CH₂-CH=)
Mass Spectrum (Electron Ionization): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight of the compound.
Safety Precautions
All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment, including a lab coat, safety goggles, and appropriate gloves, must be worn at all times.
-
Allyl bromide: Highly flammable, toxic if swallowed, and causes severe skin burns and eye damage.[2][3][4][5][6] It is a suspected mutagen and carcinogen.[3][5][6] Handle with extreme care and avoid inhalation of vapors.
-
Thiourea: Harmful if swallowed and may cause an allergic skin reaction. It is suspected of causing cancer and damaging fertility or the unborn child.[7][8][9][10]
-
Monochloroacetic acid: Toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[11][12][13][14][15]
-
Sodium hydroxide: Causes severe skin burns and eye damage.[16][17] Handle with care as it is highly corrosive.
-
Hydrochloric acid: Corrosive and can cause severe skin burns and eye damage. May cause respiratory irritation.[1][18]
-
Diethyl ether: Extremely flammable liquid and vapor. Harmful if swallowed and may cause drowsiness or dizziness. May form explosive peroxides.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship
Caption: Logical flow of the synthesis reaction.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. CASPRE [caspre.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. proprep.com [proprep.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Visualizer loader [nmrdb.org]
- 8. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. compoundchem.com [compoundchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. Solved Predict the number of signals, integration, chemical | Chegg.com [chegg.com]
- 18. open.metu.edu.tr [open.metu.edu.tr]
Applications of (Allylthio)acetic Acid in Polymer Synthesis: Application Notes and Protocols
(Allylthio)acetic acid is a versatile bifunctional molecule with significant potential in polymer synthesis and modification. Its structure, featuring a reactive allyl group, a thioether linkage, and a carboxylic acid moiety, allows for its use in several distinct applications, including as a chain transfer agent in free radical polymerization, as a functional comonomer, and as a reagent for post-polymerization modification. These notes provide an overview of these applications, complete with detailed experimental protocols and illustrative data for researchers in polymer science and drug development.
Application 1: Chain Transfer Agent in Free Radical Polymerization
The thioether group in this compound can act as a chain transfer agent (CTA) to control the molecular weight of polymers during free radical polymerization.[][2] The chain transfer process involves the abstraction of a hydrogen atom from the carbon adjacent to the sulfur by a propagating polymer radical, which terminates the growing chain and initiates a new one. This results in polymers with a terminal carboxylic acid group, providing a site for further functionalization, such as bioconjugation or surface immobilization.
Illustrative Data
The effectiveness of a chain transfer agent is demonstrated by the inverse relationship between its concentration and the resulting polymer's molecular weight. The data below illustrates the expected trend for the polymerization of a model monomer, such as N-isopropylacrylamide (NIPAM), in the presence of this compound as a CTA.
| Experiment | [NIPAM]:[CTA] Molar Ratio | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| 1 | 1000:1 | 85 | 1.85 |
| 2 | 500:1 | 45 | 1.70 |
| 3 | 250:1 | 22 | 1.60 |
| 4 | 100:1 | 10 | 1.50 |
Experimental Protocol: Controlled Polymerization of N-isopropylacrylamide (NIPAM)
This protocol describes the solution polymerization of NIPAM using this compound as a chain transfer agent.
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Methanol, cold
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, dissolve NIPAM (5.66 g, 50 mmol) and the desired amount of this compound (e.g., for a 250:1 ratio, 0.029 g, 0.2 mmol) in 50 mL of anhydrous 1,4-dioxane.
-
Initiator Addition: Add AIBN (0.016 g, 0.1 mmol).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 12 hours under a nitrogen atmosphere.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to 500 mL of cold methanol with vigorous stirring.
-
Purification: Collect the polymer by filtration, redissolve it in a minimal amount of 1,4-dioxane, and re-precipitate in cold methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.
-
Characterization: Analyze the polymer's molecular weight and PDI using gel permeation chromatography (GPC).
Application 2: Functional Comonomer in Copolymer Synthesis
The allyl group of this compound can be incorporated into polymer chains via copolymerization with other vinyl monomers.[3] Due to the lower reactivity of the allyl double bond compared to acrylic or styrenic monomers, its incorporation may be limited, but it provides a straightforward method to introduce pendant carboxylic acid groups along the polymer backbone. These functional groups can enhance hydrophilicity, provide pH-responsiveness, or serve as handles for further modification.
Illustrative Data
The following table shows representative data for the copolymerization of methyl methacrylate (MMA) with varying feed ratios of this compound.
| Experiment | Monomer Feed Ratio (MMA:this compound) | Incorporation of this compound in Polymer (mol%) | Glass Transition Temperature (Tg, °C) |
| 1 | 99:1 | 0.8 | 104 |
| 2 | 95:5 | 3.5 | 101 |
| 3 | 90:10 | 6.2 | 97 |
Experimental Protocol: Copolymerization of Methyl Methacrylate (MMA) and this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Benzoyl peroxide (BPO), recrystallized
-
Toluene, anhydrous
-
Hexanes, cold
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, combine MMA (9.0 g, 90 mmol) and this compound (1.46 g, 10 mmol) in 40 mL of anhydrous toluene.
-
Initiator Addition: Add BPO (0.121 g, 0.5 mmol).
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
Termination and Precipitation: Cool the reaction and precipitate the copolymer by adding the solution to 400 mL of cold hexanes.
-
Purification: Filter the product, redissolve in toluene, and re-precipitate.
-
Drying: Dry the copolymer under vacuum at 50°C.
-
Characterization: Determine the copolymer composition using ¹H NMR spectroscopy and thermal properties by differential scanning calorimetry (DSC).
Application 3: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
Polymers containing pendant allyl groups can be functionalized using a variety of thiol-containing molecules via the thiol-ene "click" reaction.[3][4] If a polymer backbone is first synthesized with allyl groups, this compound is not the reagent for this step. Instead, a polymer containing a reactive group (e.g., an activated ester) can be modified with the carboxylic acid of this compound to introduce the allyl functionality, which can then undergo a subsequent thiol-ene reaction. A more direct approach involves the reaction of a polymer containing pendant hydroxyl or amine groups with the carboxylic acid of this compound to form ester or amide linkages, thereby appending the allylthio moiety.
Illustrative Data
The table below shows the degree of functionalization of a poly(hydroxyethyl acrylate) (PHEA) backbone with this compound via esterification.
| Experiment | [PHEA OH]:[this compound] Molar Ratio | Degree of Functionalization (%) |
| 1 | 1:0.5 | 45 |
| 2 | 1:1 | 82 |
| 3 | 1:2 | 95 |
Experimental Protocol: Functionalization of Poly(hydroxyethyl acrylate) (PHEA)
Materials:
-
Poly(hydroxyethyl acrylate) (PHEA)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: Dissolve PHEA (e.g., 1.16 g, 10 mmol of hydroxyl groups) in 50 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add this compound (2.19 g, 15 mmol), DCC (3.1 g, 15 mmol), and a catalytic amount of DMAP (0.12 g, 1 mmol).
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Filtration: Remove the dicyclohexylurea byproduct by filtration.
-
Precipitation: Precipitate the functionalized polymer by adding the filtrate to a large excess of diethyl ether.
-
Purification: Redissolve the polymer in DMF and re-precipitate in diethyl ether.
-
Drying: Dry the final product under vacuum at 40°C.
-
Characterization: Confirm the degree of functionalization by comparing the integration of characteristic peaks in the ¹H NMR spectrum.
References
- 2. researchgate.net [researchgate.net]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solven ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00340C [pubs.rsc.org]
Application Notes & Protocols: (Allylthio)acetic Acid as a Versatile Building Block for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of (Allylthio)acetic acid as a key building block in the synthesis of novel heterocyclic compounds and derivatives with therapeutic potential. Detailed protocols, data interpretation, and workflow visualizations are provided to guide researchers in leveraging this versatile reagent for the development of new chemical entities.
This compound (CAS 20600-63-9), with a molecular formula of C₅H₈O₂S and a molecular weight of 132.18 g/mol , is a bifunctional molecule containing both a carboxylic acid and an allyl sulfide moiety.[1][2][3] This unique combination of reactive groups makes it an attractive starting material for the synthesis of a variety of complex molecules. The allylthio group is a known pharmacophore found in natural organosulfur compounds from garlic, such as allicin, and is associated with a range of biological activities.[4]
Synthesis of Novel Thiazolidinone Derivatives
Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[5] While typically synthesized from thioglycolic acid, this compound can be employed to introduce the bioactive allylthio moiety into the thiazolidinone scaffold, potentially leading to compounds with enhanced or novel biological activities.
Application Note:
The synthesis of 2-imino-3-amino-thiazolidin-4-one derivatives from this compound involves a cyclocondensation reaction with a thiosemicarbazone. The allylthio group at the C-5 position of the resulting thiazolidinone ring could modulate the compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Synthesis of 5-(Allylthiomethyl)-2-imino-3-aminothiazolidin-4-one
Materials:
-
This compound
-
Thiosemicarbazide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Synthesis of Thiosemicarbazone: An equimolar mixture of the aromatic aldehyde and thiosemicarbazide in ethanol is refluxed for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding thiosemicarbazone.
-
Cyclocondensation: A mixture of the thiosemicarbazone (0.01 mol), this compound (0.01 mol), and anhydrous sodium acetate (0.02 mol) in glacial acetic acid (20 mL) is refluxed for 6-8 hours.
-
Isolation and Purification: The reaction mixture is cooled and poured into crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the purified 5-(allylthiomethyl)-2-imino-3-(substituted)-thiazolidin-4-one derivative.
Illustrative Data:
The following table summarizes hypothetical characterization data for a synthesized thiazolidinone derivative.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| ATZ-01 | C₁₂H₁₃N₃OS₂ | 283.38 | 185-187 | 75 |
Workflow Diagram:
References
- 1. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. nanobioletters.com [nanobioletters.com]
- 5. iglobaljournal.com [iglobaljournal.com]
Application Notes and Protocols for (Allylthio)acetic Acid in Corrosion Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (Allylthio)acetic acid as a corrosion inhibitor, drawing upon established research methodologies and data from structurally similar allyl and thio-compounds. The provided protocols and data serve as a foundational guide for investigating the efficacy and mechanism of this compound in preventing the corrosion of metals, particularly steel, in acidic environments.
Introduction
Organic compounds containing heteroatoms such as sulfur and nitrogen, along with multiple bonds, are recognized as effective corrosion inhibitors for various metals and alloys in acidic media.[1] this compound, with its sulfur atom, carboxyl group, and allyl moiety, possesses the key structural features that suggest its potential as a corrosion inhibitor. The inhibitory action is generally attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that blocks the active sites for corrosion.[1][2] This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both.[1]
Quantitative Data Summary
While specific data for this compound is not yet extensively published, the following tables summarize typical quantitative data obtained from studies on analogous allyl- and thio-compounds, such as Allylthiourea (ATU), which can be used as a benchmark for evaluating the performance of this compound.
Table 1: Inhibition Efficiency of Allylthiourea (ATU) on Mild Steel in 1 M HCl at Different Concentrations (Weight Loss Method)
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 1.25 | - | - |
| 1 x 10⁻⁵ | 0.50 | 60.0 | 0.600 |
| 5 x 10⁻⁵ | 0.28 | 77.6 | 0.776 |
| 1 x 10⁻⁴ | 0.15 | 88.0 | 0.880 |
| 5 x 10⁻⁴ | 0.08 | 93.6 | 0.936 |
| 1 x 10⁻³ | 0.05 | 96.0 | 0.960 |
Note: Data is hypothetical and representative of typical results for thiourea-based inhibitors.
Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of Allylthiourea (ATU) at 298 K
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -480 | 550 | 75 | -120 | - |
| 1 x 10⁻⁵ | -475 | 220 | 78 | -118 | 60.0 |
| 5 x 10⁻⁵ | -470 | 125 | 80 | -115 | 77.3 |
| 1 x 10⁻⁴ | -465 | 65 | 82 | -112 | 88.2 |
| 5 x 10⁻⁴ | -460 | 35 | 85 | -110 | 93.6 |
| 1 x 10⁻³ | -455 | 22 | 88 | -108 | 96.0 |
Note: Data is hypothetical and representative. Ecorr = Corrosion Potential, icorr = Corrosion Current Density, βa = Anodic Tafel Slope, βc = Cathodic Tafel Slope.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with and without Allylthiourea (ATU) at 298 K
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 50 | 150 | - |
| 1 x 10⁻⁵ | 125 | 110 | 60.0 |
| 5 x 10⁻⁵ | 280 | 85 | 82.1 |
| 1 x 10⁻⁴ | 550 | 60 | 90.9 |
| 5 x 10⁻⁴ | 1000 | 45 | 95.0 |
| 1 x 10⁻³ | 1500 | 30 | 96.7 |
Note: Data is hypothetical and representative. Rct = Charge Transfer Resistance, Cdl = Double Layer Capacitance.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound.
3.1. Synthesis of this compound
This compound can be synthesized via the reaction of an allyl halide with a thioglycolic acid salt.
-
Materials: Allyl bromide, Thioglycolic acid, Sodium hydroxide, Ethanol, Diethyl ether, Hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium hydroxide in ethanol.
-
Slowly add thioglycolic acid to the sodium hydroxide solution under constant stirring to form sodium thioglycolate.
-
Add allyl bromide dropwise to the reaction mixture and reflux for 2-3 hours.
-
After cooling, filter the precipitated sodium bromide.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the this compound.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by distillation under reduced pressure or recrystallization.
-
3.2. Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Materials: Mild steel coupons, 1 M HCl solution, this compound, Acetone, Distilled water, Analytical balance.
-
Procedure:
-
Mechanically polish mild steel coupons of known dimensions with a series of emery papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without various concentrations of this compound.
-
Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash them with distilled water and a bristle brush to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%).
-
3.3. Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the inhibition mechanism.
-
Apparatus: Potentiostat/Galvanostat, a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode (SCE) as reference electrode).
-
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface before each experiment.
-
Fill the electrochemical cell with the test solution (1 M HCl with and without different concentrations of the inhibitor).
-
Immerse the three electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the polarization curves to determine corrosion potential (Ecorr) and corrosion current density (icorr).
-
Analyze the Nyquist plots from EIS to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
3.4. Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology of the metal in the presence and absence of the inhibitor.
-
Procedure:
-
Immerse mild steel coupons in the corrosive media with and without the inhibitor for a set period.
-
After immersion, remove the coupons, rinse gently with distilled water, and dry.
-
Mount the coupons on stubs and coat with a thin layer of gold or carbon for SEM analysis.
-
Acquire images at different magnifications to observe the surface topography.
-
3.5. Quantum Chemical Calculations
Density Functional Theory (DFT) calculations can be used to correlate the molecular structure of the inhibitor with its inhibition efficiency.[3]
-
Software: Gaussian, GAMESS, or similar quantum chemistry packages.
-
Procedure:
-
Model the molecular structure of this compound.
-
Perform geometry optimization using a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and Mulliken charges on the atoms.[4]
-
Correlate these parameters with potential inhibition efficiency. Higher EHOMO and lower ELUMO values generally indicate higher reactivity and better inhibition.
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for evaluating this compound as a corrosion inhibitor.
4.2. Proposed Corrosion Inhibition Mechanism
Caption: Adsorption mechanism of this compound on a steel surface.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical studies on the efficiencies of some thio compounds as corrosion inhibitors of mild steel in HCl using PM6 | Bani Waleed University Journal of Humanities and Applied Sciences [jhas-bwu.com]
Application Notes and Protocols for Thiol-Ene Reactions with (Allylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting thiol-ene reactions with (allylthio)acetic acid. This bifunctional molecule, containing both a thiol and an alkene (ene) functional group, can undergo either intramolecular cyclization to form a sulfur-containing heterocycle or intermolecular polymerization to yield a poly(thioether-acid). The choice between these two pathways is primarily controlled by the reaction conditions, particularly the concentration of the monomer.
Introduction to Thiol-Ene Reactions
The thiol-ene reaction is a powerful and versatile click chemistry transformation that involves the addition of a thiol (R-SH) across a carbon-carbon double bond (ene).[1][2] The reaction can be initiated by either free-radical or nucleophilic mechanisms, offering a broad scope of applications in polymer synthesis, bioconjugation, and materials science.[3][4]
Free-Radical Mechanism: This is the most common pathway for thiol-ene reactions and can be initiated by UV light (photo-initiation) or heat (thermal initiation), typically in the presence of a radical initiator.[2] The reaction proceeds via a step-growth mechanism, which is advantageous for creating homogeneous polymer networks.[5] The process involves the formation of a thiyl radical, which then adds to the ene to form a carbon-centered radical. A chain-transfer step with another thiol molecule propagates the radical chain and forms the final thioether product.[2]
Nucleophilic Mechanism (Michael Addition): This pathway occurs when the ene is an electron-deficient alkene (e.g., an acrylate or vinyl sulfone). The reaction is typically catalyzed by a base (e.g., triethylamine), which deprotonates the thiol to form a nucleophilic thiolate anion that then attacks the ene.[3]
For this compound, the free-radical pathway is the most relevant for inducing reactions between its own thiol and allyl groups.
Reaction Pathways for this compound
This compound's unique structure allows for two primary reaction outcomes under free-radical conditions: intramolecular cyclization and intermolecular polymerization.
-
Intramolecular Cyclization: At low concentrations (high dilution), the thiol and ene groups within the same molecule are more likely to react with each other, leading to the formation of a cyclic thioether. This is a powerful method for synthesizing sulfur-containing heterocycles.[6]
-
Intermolecular Polymerization: At higher concentrations, the thiol group of one molecule is more likely to react with the ene group of another, leading to a chain-growth polymerization and the formation of a linear polymer with repeating thioether and carboxylic acid units.
The general experimental workflow for both pathways is outlined below.
Caption: General experimental workflow for thiol-ene reactions of this compound.
Experimental Protocols
The following protocols are generalized methodologies. Researchers should optimize conditions based on their specific experimental setup and desired outcome.
Protocol 1: Photoinitiated Intramolecular Cyclization
This protocol is designed to favor the formation of the cyclic product by using dilute conditions.
Materials:
-
This compound
-
High-purity, degassed solvent (e.g., acetonitrile, dichloromethane, or DMF)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or 2-hydroxy-2-methylpropiophenone)
-
Reaction vessel transparent to UV light (e.g., quartz tube or borosilicate glass flask)
-
UV lamp (e.g., 365 nm)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.01-0.1 M).
-
Add the photoinitiator to the solution (typically 0.1-1.0 mol% relative to the monomer).
-
Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under the UV lamp.
-
Irradiate the solution with UV light at room temperature. The reaction time can vary from minutes to several hours.[7]
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or FTIR. Look for the disappearance of the thiol S-H and alkene C=C-H signals and the appearance of new signals corresponding to the cyclic thioether.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate the cyclic thioether.
Protocol 2: Photoinitiated Intermolecular Polymerization
This protocol is designed to favor the formation of the polymer by using concentrated or bulk conditions.
Materials:
-
This compound
-
Photoinitiator (e.g., DMPA, Irgacure 819)
-
Reaction vessel (e.g., glass vial or flask)
-
UV curing system or UV lamp (e.g., 365 nm)
-
Inert gas supply (optional, as thiol-ene reactions are less sensitive to oxygen than other radical polymerizations)[8]
Procedure:
-
Place the this compound monomer in the reaction vessel. The reaction can be run neat (bulk) or with a minimal amount of solvent to reduce viscosity.
-
Add the photoinitiator (0.5-3.0 mol%) and mix until dissolved.
-
If desired, degas the mixture with an inert gas.
-
Expose the mixture to UV irradiation. The polymerization is often rapid, occurring within seconds to minutes, and may be exothermic.
-
The reaction is complete when the mixture solidifies or reaches a high viscosity.
-
Characterize the resulting polymer. It may be necessary to dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to remove any unreacted monomer and initiator.
Protocol 3: Thermally Initiated Intermolecular Polymerization
This protocol provides an alternative to photoinitiation for polymer synthesis.
Materials:
-
This compound
-
Thermal initiator (e.g., 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO))
-
Reaction vessel with a condenser
-
Heating source with temperature control (e.g., oil bath)
-
Inert gas supply
Procedure:
-
Charge the reaction vessel with this compound.
-
Add the thermal initiator (0.5-2.0 mol%).
-
Purge the system with an inert gas and maintain a positive pressure.
-
Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Maintain the temperature and stir for the required reaction time (typically several hours).
-
Monitor the increase in viscosity. The reaction can be monitored by taking samples and analyzing them by GPC to follow the increase in molecular weight.
-
Once the desired conversion or molecular weight is achieved, cool the reaction to room temperature.
-
Purify the polymer as described in Protocol 2.
Data Presentation
Table 1: Representative Conditions for Photoinitiated Thiol-Ene Reactions
| Thiol Compound | Ene Compound | Initiator (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Trimethylolpropane tris(3-mercaptopropionate) | Allyl alcohol | 2-hydroxy-2-methylpropiophenone (1%) | Bulk | 1-3 | Quantitative | [7] |
| Thioacetic acid | Unsaturated Peptide | DMPA/MAP (10%) | DMF | 0.5 | >95% (on resin) | [6] |
| Glutathione | Allyl alcohol | Irgacure 2959 | "Green" Solvents | < 1 (in flow) | >99% | [1] |
Table 2: Representative Conditions for Thermally Initiated Thiol-Ene Reactions
| Thiol Compound | Ene Compound | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1-Dodecanethiol | Allylamine-modified polymer | AIBN | Not specified | Not specified | High | [3] |
| N-acetyl-L-cysteine | 1-Dodecene | AIBN (2%) | 90 | Not specified | High | [9] |
Reaction Monitoring and Characterization
Monitoring:
-
¹H NMR Spectroscopy: This is a powerful technique for monitoring the reaction in-situ or by taking aliquots.[10] The disappearance of the thiol proton (S-H, typically a broad singlet) and the vinyl protons of the allyl group (typically in the 5-6 ppm region) can be tracked, along with the appearance of new signals corresponding to the thioether product.
-
FTIR Spectroscopy: The disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹) can be monitored to follow the reaction progress.
Characterization of Products:
-
Cyclic Product: Characterization involves standard spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure of the heterocyclic compound.
-
Polymer Product: Characterization includes:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
NMR Spectroscopy: To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Signaling Pathways and Mechanisms
The free-radical thiol-ene reaction proceeds through a well-established chain mechanism.
Caption: Mechanism of the free-radical mediated thiol-ene reaction.
This schematic illustrates the key steps:
-
Initiation: An initiator generates a radical upon exposure to light or heat. This radical then abstracts a hydrogen atom from a thiol, creating a thiyl radical.
-
Propagation: The thiyl radical adds across the ene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westmont.edu [westmont.edu]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of (Allylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Allylthio)acetic acid is a thiol-containing carboxylic acid of interest in various fields, including drug development and metabolism studies. Accurate and reliable quantification of this analyte is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the analytical quantification of this compound in various matrices, including biological samples. The methodologies described are based on established analytical techniques for structurally related compounds, such as other thio-compounds and short-chain fatty acids.
Overview of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Considerations for Method Selection:
-
HPLC with UV Detection: A robust and widely available technique suitable for relatively high concentrations of the analyte. Derivatization is typically not required.
-
GC-MS: Offers high sensitivity and specificity but often requires derivatization of the carboxylic acid group to improve volatility and chromatographic performance.
-
LC-MS/MS: Provides the highest sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices like plasma or urine.[1][2][3]
A logical workflow for selecting the appropriate analytical method is presented below.
Caption: Decision tree for selecting an analytical method for this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are derived from published data for structurally similar analytes and should be validated for this compound in your specific matrix.
| Parameter | RP-HPLC with UV Detection | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 20 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.02 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.07 µg/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 97 - 103% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC with UV Detection
This protocol is adapted from methods used for other short-chain thio-acids.[4]
1. Principle
This compound is separated from other sample components on a reverse-phase C18 column and quantified by UV absorbance.
2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
3. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
4. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.7 g/L potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer, acetonitrile, and methanol (e.g., 41:8:51 v/v/v). The exact ratio may require optimization. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
-
Liquid Samples (e.g., reaction mixtures): Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm membrane filter before injection.
-
Biological Samples (e.g., plasma): Perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase. Filter before injection.
6. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared in section 4.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (This should be optimized by scanning the UV spectrum of this compound)
-
Run Time: Approximately 10 minutes (or until the analyte has eluted)
7. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by GC-MS after Derivatization
This protocol is based on general methods for the analysis of carboxylic acids by GC-MS, which requires derivatization to increase volatility.[5][6]
1. Principle
The carboxylic acid group of this compound is derivatized, for example, by esterification, to form a more volatile compound. This derivative is then separated by gas chromatography and detected by mass spectrometry.
2. Materials and Reagents
-
This compound reference standard
-
Derivatization agent (e.g., acidic methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
3. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
4. Derivatization and Sample Preparation
The following diagram illustrates the general workflow for sample preparation and analysis by GC-MS.
Caption: Workflow for this compound analysis by GC-MS.
-
Extraction from Aqueous Samples: Acidify the sample to pH < 2 with HCl. Extract the this compound with a suitable organic solvent like ethyl acetate (3 x sample volume). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Derivatization (Methanol Esterification): Evaporate the dried organic extract to dryness. Add 200 µL of 3N methanolic HCl. Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature and evaporate the solvent. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
5. GC-MS Conditions
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
6. Data Analysis
Identify the characteristic ions of the derivatized analyte from a full scan of a standard. Use these ions for quantification in SIM mode. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Protocol 3: Quantification by LC-MS/MS
This protocol is designed for high-sensitivity analysis, particularly in biological matrices, and is adapted from methods for other carboxylic acids and thiols in biological fluids.[3][7][8]
1. Principle
This compound is separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides excellent selectivity and sensitivity.
2. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. Instrumentation
-
LC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Data acquisition and processing software
4. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock and Working Solutions: Prepare as in the HPLC protocol, but use mobile phase A as the diluent.
5. Sample Preparation
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample. Vortex and centrifuge as described in the HPLC protocol. The supernatant can be directly injected or evaporated and reconstituted in mobile phase A.
6. LC-MS/MS Conditions
-
Column: C18 (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase Gradient: A linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. A likely precursor ion would be the deprotonated molecule [M-H]⁻. The product ions would be determined from collision-induced dissociation of the precursor.
7. Data Analysis
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.
The general workflow for sample analysis is depicted in the following diagram.
Caption: General experimental workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
Application Notes and Protocols for Surface Modification Using (Allylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using (Allylthio)acetic acid. This bifunctional molecule offers the ability to anchor to surfaces via its thiol group while presenting a reactive allyl group for subsequent chemical transformations. This dual functionality makes it a versatile linker for a variety of applications, including the development of biosensors, drug delivery platforms, and biocompatible coatings.
The protocols outlined below focus on the formation of self-assembled monolayers (SAMs) on gold surfaces and subsequent functionalization through thiol-ene "click" chemistry. These methods enable the covalent attachment of a wide range of molecules, creating surfaces with tailored chemical and biological properties.
I. Core Concepts and Potential Applications
This compound, with its thiol and carboxylic acid moieties, can interact with surfaces in multiple ways. The thiol group forms a strong, well-defined bond with gold and other noble metal surfaces, leading to the spontaneous formation of self-assembled monolayers (SAMs). The terminal allyl group then serves as a versatile chemical handle for a variety of secondary functionalization reactions.
Potential Applications:
-
Biosensor Development: The allyl group can be used to immobilize biorecognition elements such as antibodies, enzymes, or nucleic acids for the detection of specific analytes.
-
Drug Delivery Systems: Surfaces of nanoparticles or other drug carriers can be modified to improve biocompatibility and for the targeted attachment of therapeutic agents.
-
Tissue Engineering: Scaffolds can be functionalized to present cell-adhesive peptides or growth factors, promoting cell attachment, proliferation, and differentiation.
-
Antifouling Surfaces: The grafting of polymers like polyethylene glycol (PEG) via the allyl group can create surfaces that resist non-specific protein adsorption and cell adhesion.
II. Experimental Data
Quantitative data from surface characterization techniques are crucial for confirming the successful formation and functionalization of this compound monolayers. The following tables summarize expected characterization data based on studies of similar functionalized thiols on gold surfaces.
Table 1: Surface Characterization of this compound SAM on Gold
| Characterization Technique | Parameter | Bare Gold | Au + this compound SAM |
| Contact Angle Goniometry | Water Contact Angle (θ) | ~90° | 40° - 50° |
| Ellipsometry | Monolayer Thickness | N/A | 5 - 8 Å |
| X-ray Photoelectron Spectroscopy (XPS) | S (2p) Binding Energy | N/A | ~162 eV (thiolate) |
| C (1s) Binding Energy | N/A | ~285 eV (C-C, C-S), ~288 eV (C=O) | |
| O (1s) Binding Energy | N/A | ~532 eV (C=O) |
Table 2: Characterization Before and After Thiol-Ene Functionalization with a Model Thiol (e.g., 1-dodecanethiol)
| Characterization Technique | Parameter | Au + this compound SAM | Au + this compound SAM + 1-dodecanethiol |
| Contact Angle Goniometry | Water Contact Angle (θ) | 40° - 50° | 95° - 105° |
| Ellipsometry | Monolayer Thickness | 5 - 8 Å | 15 - 20 Å |
| Fourier-Transform Infrared Spectroscopy (FTIR) | C-H stretch (alkane) | Weak | Strong (~2850-2960 cm⁻¹) |
| C=C stretch (allyl) | Present (~1640 cm⁻¹) | Absent or significantly reduced |
III. Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold Substrates
This protocol details the steps for creating a well-ordered monolayer of this compound on a gold surface.
A. Materials and Reagents:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
200-proof ethanol (spectroscopic grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18 MΩ·cm)
-
Dry nitrogen gas
-
Glass beakers and petri dishes
-
Tweezers
B. Substrate Cleaning Procedure:
-
Place the gold substrates in a glass beaker.
-
Submerge the substrates in piranha solution for 5-10 minutes.
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Use the cleaned substrates immediately.
C. SAM Formation:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol.
-
Place the clean, dry gold substrates in a glass container.
-
Immerse the substrates in the this compound solution.
-
To minimize oxidation, purge the container with dry nitrogen, seal it, and wrap with parafilm.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of dry nitrogen.
-
Store the modified substrates in a clean, dry environment until further use.
Protocol 2: Surface Functionalization via Thiol-Ene "Click" Chemistry
This protocol describes the subsequent modification of the this compound SAM with a thiol-containing molecule using a UV-initiated thiol-ene reaction.
A. Materials and Reagents:
-
This compound-modified gold substrates (from Protocol 1)
-
Thiol-containing molecule of interest (e.g., a fluorescently labeled thiol, a biotin-thiol, a peptide with a terminal cysteine)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous, degassed solvent (e.g., dichloromethane, THF)
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel
B. Functionalization Procedure:
-
Prepare a solution of the thiol-containing molecule (e.g., 10 mM) and the photoinitiator (e.g., 1 mol% relative to the thiol) in the chosen anhydrous solvent.
-
Place the this compound-modified substrate in the reaction vessel.
-
Add the reaction solution to the vessel, ensuring the substrate is fully submerged.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under a UV lamp.
-
Irradiate the sample with UV light (365 nm) for 1-2 hours. Reaction time may need to be optimized depending on the specific reactants.
-
After irradiation, remove the substrate from the reaction solution.
-
Rinse the substrate extensively with the reaction solvent to remove unreacted reagents.
-
Rinse with ethanol and dry under a stream of dry nitrogen.
-
The functionalized surface is now ready for characterization or use in downstream applications.
IV. Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the formation of an this compound SAM.
Caption: Schematic of the thiol-ene "click" reaction for surface functionalization.
Application of (Allylthio)acetic Acid in the Synthesis of Pharmaceutical Intermediates: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Allylthio)acetic acid is a versatile reagent in organic synthesis, finding application in the construction of complex molecules, including pharmaceutical intermediates. Its structure, featuring a reactive carboxylic acid group and an allyl sulfide moiety, allows for its incorporation as a side chain in various drug scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of cephalosporin antibiotic precursors.
The allylthio group can be a crucial component of the C-7 side chain in certain cephalosporins, influencing the antibiotic's spectrum of activity and stability. The synthesis of these modified cephalosporins often involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with an activated form of this compound.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its subsequent use in the acylation of 7-aminocephalosporanic acid (7-ACA), a core intermediate for many cephalosporin antibiotics.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Allyl bromide, Thiourea, Monochloroacetic acid, Sodium hydroxide | [1] |
| Solvent | Alcoholic medium (e.g., isobutyl alcohol), Water | [1] |
| Reaction Temperature | 60 to 120°C (Allyl bromide and Thiourea); 60 to 100°C (Heating with monochloroacetic acid and alkali) | [1] |
| Reaction Time | 1 to 5 hours (Allyl bromide and Thiourea); 6 hours (Heating with monochloroacetic acid and alkali) | [1] |
| Yield | 50 to 60% | [1] |
Table 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA) with (Allylthio)acetyl Chloride *
| Parameter | Value |
| Reactants | 7-Aminocephalosporanic Acid (7-ACA), (Allylthio)acetyl chloride |
| Reaction Type | Acylation (Amidation) |
| Solvent System | Dichloromethane, Water |
| Base | Triethylamine or Sodium bicarbonate |
| Reaction Temperature | 0 to 10°C |
| pH Control | Maintained around 7.0-7.5 |
| Yield (Synthesis Phase) | 70-80% (Estimated based on similar acylations) |
Note: (Allylthio)acetyl chloride is prepared from this compound in a preceding step.
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes the synthesis of this compound from allyl bromide.
Materials:
-
Allyl bromide
-
Thiourea
-
Monochloroacetic acid
-
Sodium hydroxide
-
Isobutyl alcohol
-
Water
-
Concentrated hydrochloric acid
-
Ether
-
Anhydrous sodium sulphate
-
Round-bottomed flask with reflux condenser
-
Water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve allyl bromide in isobutyl alcohol.
-
Add thiourea to the solution and heat the mixture at 110°C for 2 hours.
-
After the reaction, distill off the isobutyl alcohol.
-
Dissolve the resulting allylisothiouronium bromide in water.
-
Add monochloroacetic acid to the aqueous solution.
-
Add a 30% aqueous solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture on a water bath at 75°C for 6 hours.
-
After heating, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 3.
-
Extract the this compound with ether.
-
Dry the ethereal extract over anhydrous sodium sulphate.
-
Remove the ether by distillation and purify the product by vacuum distillation.
Protocol 2: Synthesis of (Allylthio)acetyl Chloride
This protocol outlines the conversion of this compound to its more reactive acid chloride derivative, a necessary step for the acylation of 7-ACA.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Stirring apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred solution. A gas outlet should be connected to a trap to neutralize the evolving acidic gases (SO₂ and HCl, or CO, CO₂, and HCl).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude (Allylthio)acetyl chloride is typically used immediately in the next step without further purification.
Protocol 3: Synthesis of 7-[(Allylthio)acetamido]cephalosporanic Acid
This protocol describes the acylation of 7-aminocephalosporanic acid (7-ACA) with (Allylthio)acetyl chloride to produce the corresponding cephalosporin derivative.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
(Allylthio)acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine or a saturated aqueous solution of sodium bicarbonate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Suspend 7-ACA in anhydrous dichloromethane in a round-bottom flask.
-
Cool the suspension to 0°C in an ice bath with stirring.
-
Add triethylamine (or begin the dropwise addition of sodium bicarbonate solution to maintain a pH of 7.0-7.5).
-
In a separate flask, dissolve the freshly prepared (Allylthio)acetyl chloride in anhydrous dichloromethane.
-
Add the (Allylthio)acetyl chloride solution dropwise to the stirred 7-ACA suspension over a period of 30-60 minutes, maintaining the temperature at 0-10°C.
-
Continue stirring the reaction mixture at this temperature for an additional 2-4 hours after the addition is complete.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude 7-[(Allylthio)acetamido]cephalosporanic acid can be purified by crystallization or chromatography.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in the protocols.
Caption: Synthesis of this compound.
Caption: Workflow for Cephalosporin Intermediate Synthesis.
Caption: Mechanism of Action of Cephalosporin Antibiotics.
References
Application Notes and Protocols: Functionalization of Nanoparticles with (Allylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific ligands is a critical step in the development of targeted drug delivery systems, advanced diagnostic agents, and novel nanomaterials. (Allylthio)acetic acid is a bifunctional ligand that offers a versatile platform for nanoparticle surface modification. The thiol group provides a strong anchor to the surface of various nanoparticles, particularly noble metals like gold, through well-established thiol-metal bonds. The terminal allyl group serves as a reactive handle for subsequent modifications via thiol-ene "click" chemistry, allowing for the covalent attachment of a wide range of molecules such as peptides, proteins, and small molecule drugs.[1][2][3] This application note provides a detailed protocol for the functionalization of nanoparticles with this compound, along with methods for characterization and quantitative analysis.
Data Presentation
A thorough characterization of the functionalized nanoparticles is essential to ensure successful surface modification and to understand the physicochemical properties of the resulting nanomaterial. The following table summarizes key parameters and typical values obtained from the characterization of this compound functionalized nanoparticles.
| Parameter | Technique | Typical Value/Observation | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase of 5-15 nm upon functionalization | [4] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 for a monodisperse sample | [5] |
| Zeta Potential | Electrophoretic Light Scattering | Shift to a more negative value due to the carboxylic acid group | [5] |
| Presence of Ligand | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for C=O (acid) and C=C (allyl) stretches | [5] |
| Ligand Quantification | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the organic ligand | [5] |
| Ligand Structure Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic proton signals of the allyl and acetate groups | [6] |
| Core Size and Morphology | Transmission Electron Microscopy (TEM) | No significant change in core nanoparticle morphology | [4] |
Experimental Protocols
This section details the necessary protocols for the synthesis of this compound and the subsequent functionalization of nanoparticles.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known chemical synthesis method.[1]
Materials:
-
Allyl bromide
-
Thiourea
-
Monochloroacetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve allyl bromide and thiourea in ethanol.
-
Heat the reaction mixture to 65-80°C and reflux for several hours.
-
After cooling, add a solution of monochloroacetic acid and sodium hydroxide to the flask.
-
Heat the mixture again to 60-100°C for a few hours.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to protonate the carboxylic acid.
-
Extract the this compound from the aqueous solution using diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the this compound by vacuum distillation.
Protocol 2: Functionalization of Gold Nanoparticles via Ligand Exchange
This protocol describes the functionalization of pre-synthesized gold nanoparticles (AuNPs).
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
This compound
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Sonication bath
Procedure:
-
To a solution of citrate-stabilized AuNPs, add an ethanolic solution of this compound. The molar excess of the ligand should be optimized but a starting point is a 1000-fold molar excess relative to the nanoparticles.
-
Allow the mixture to react for at least 24 hours at room temperature with gentle stirring. This facilitates the displacement of citrate ions from the gold surface by the thiol groups of the this compound.
-
Pellet the functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 30 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant containing excess ligand and displaced citrate.
-
Resuspend the pellet in PBS buffer (pH 7.4) with the aid of gentle sonication.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound ligand.
-
Resuspend the final pellet of functionalized AuNPs in the desired buffer for storage at 4°C.
Protocol 3: Subsequent Functionalization via Thiol-Ene "Click" Chemistry
This protocol outlines the general steps for attaching a thiol-containing molecule to the allyl-functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Thiol-containing molecule of interest (e.g., a cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) or a catalyst such as triethylamine[2]
-
UV lamp (if using a photoinitiator)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Disperse the this compound functionalized nanoparticles in a suitable solvent.
-
Add the thiol-containing molecule of interest and the initiator/catalyst to the nanoparticle suspension under an inert atmosphere.
-
If using a photoinitiator, expose the reaction mixture to UV light for a specified period. If using a catalyst, allow the reaction to proceed at room temperature with stirring.[2]
-
Purify the dually functionalized nanoparticles using centrifugation and washing steps as described in Protocol 2 to remove unreacted molecules.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for nanoparticle functionalization.
Caption: Ligand attachment and subsequent bioconjugation.
References
- 1. US3723519A - Method of producing allylthioacetic acid - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Allylthio)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Allylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the S-alkylation of thioglycolic acid with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base. This reaction is a nucleophilic substitution where the thiolate anion, generated in situ from thioglycolic acid, attacks the allyl halide.
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A2: Several factors can contribute to low yields in this synthesis. The most common issues include:
-
Oxidation of Thioglycolic Acid: The thiol group in thioglycolic acid is susceptible to oxidation, leading to the formation of dithioglycolic acid (a disulfide), which does not participate in the desired reaction.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient deprotonation of thioglycolic acid and for facilitating the S-alkylation reaction while minimizing side reactions.
-
Reaction Temperature: Both too low and too high temperatures can negatively impact the yield. Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions such as the elimination of the allyl halide.
-
Purity of Reagents: The purity of thioglycolic acid and the allyl halide is important. Impurities can interfere with the reaction or introduce contaminants that are difficult to separate from the final product.
-
Inefficient Product Isolation: The workup and purification procedures can significantly impact the final isolated yield.
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize the oxidation of thioglycolic acid to its disulfide, it is recommended to:
-
Use Degassed Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Maintain an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere will prevent atmospheric oxygen from reacting with the thiolate.
-
Control the Rate of Base Addition: Slow, controlled addition of the base can help to minimize localized high concentrations of the reactive thiolate, which can be more prone to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Oxidation of thioglycolic acid | - Degas the solvent prior to use.- Run the reaction under an inert atmosphere (N2 or Ar).- Consider adding a small amount of a reducing agent like sodium borohydride, though this may complicate the workup. |
| Inappropriate base or solvent | - Use a base that is strong enough to deprotonate the thiol but not so strong as to promote side reactions. Common choices include sodium hydroxide, potassium carbonate, or sodium ethoxide.- A polar aprotic solvent like DMF or a protic solvent like ethanol or water can be effective. The optimal choice may require some experimentation. | |
| Reaction temperature is not optimal | - Start with a lower temperature (e.g., 0-10 °C) during the addition of reagents and then allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC to determine the optimal temperature profile. | |
| Incomplete Reaction | Insufficient reaction time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time until the starting materials are consumed. |
| Inadequate mixing | - Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous. | |
| Product is Difficult to Purify | Presence of multiple byproducts | - Optimize the reaction conditions to minimize side reactions (see above).- Consider a different purification method. If distillation is problematic, column chromatography on silica gel may provide better separation. |
| Emulsion formation during workup | - If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break it.- Filtering the mixture through a pad of celite may also be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Thioglycolic acid
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thioglycolic acid (1.0 eq) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.1 eq) in water, keeping the temperature below 10 °C.
-
To this solution, add allyl bromide (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted allyl bromide.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results of a hypothetical study to optimize the reaction conditions for the synthesis of this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Water | 25 | 12 | 65 |
| 2 | K2CO3 | DMF | 25 | 12 | 75 |
| 3 | NaOEt | Ethanol | 25 | 12 | 82 |
| 4 | NaOEt | Ethanol | 0 to 25 | 18 | 88 |
| 5 | NaOEt | Ethanol | 50 | 6 | 78 |
Visualizations
Reaction Scheme
Troubleshooting common side reactions in (Allylthio)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Allylthio)acetic acid. The following information is designed to help you identify and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from allyl mercaptan and chloroacetic acid typically proceeds via a nucleophilic substitution reaction (SN2), analogous to the Williamson ether synthesis. In this reaction, the thiolate anion, formed by the deprotonation of allyl mercaptan, acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.[1][2][3]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The most frequently encountered side reactions include:
-
Over-alkylation: The product, this compound, can be deprotonated and react with another molecule of allyl halide, leading to the formation of diallyl sulfide.
-
Oxidation of the thiol: Allyl mercaptan is susceptible to oxidation, which can lead to the formation of diallyl disulfide, especially in the presence of air (oxygen).[4]
-
Elimination reactions: While less common with primary halides like allyl chloride, elimination reactions can still occur under strongly basic conditions, leading to byproducts.[5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).[6] These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the recommended purification methods for this compound?
A4: Following the reaction, a typical work-up involves washing the reaction mixture with water to remove inorganic salts and water-soluble impurities.[7][8][9] The product can then be extracted into an organic solvent. Further purification can be achieved through distillation under reduced pressure or column chromatography.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield of this compound | Incomplete reaction due to insufficient base. | Ensure complete deprotonation of allyl mercaptan by using a slight excess of a strong base (e.g., NaOH, KOH). The pKa of the thiol group is around 10-11, so a sufficiently strong base is required. | Increased conversion of starting materials to the desired product. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of side products. A temperature range of 40-60 °C is often a good starting point.[4] | Accelerated reaction rate and improved yield. | |
| Poor solubility of reactants. | Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to facilitate the reaction between the aqueous and organic phases.[6][11] | Enhanced reaction rate and higher product yield. | |
| Presence of Diallyl Sulfide Impurity | Use of excess allyl halide. | Use a stoichiometric amount or a slight excess of the chloroacetic acid relative to the allyl mercaptan to minimize the chance of the product reacting further. | Reduced formation of the over-alkylation byproduct. |
| High reaction temperature. | Maintain a moderate reaction temperature (e.g., 40-60 °C) to disfavor the second alkylation reaction.[4] | Minimized formation of diallyl sulfide. | |
| Presence of Diallyl Disulfide Impurity | Oxidation of allyl mercaptan by atmospheric oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. | Prevention of the oxidative dimerization of the thiol starting material. |
| Presence of oxidizing agents. | Ensure all reagents and solvents are free from oxidizing impurities. | Reduced formation of diallyl disulfide. | |
| Difficult Product Isolation/Purification | Emulsion formation during work-up. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | Clear separation of aqueous and organic layers. |
| Co-elution of product with impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. | Improved purity of the isolated this compound. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Allyl mercaptan
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (degassed)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid (1.0 eq) in degassed water.
-
Base Addition: Cool the solution in an ice bath and slowly add a solution of NaOH or KOH (2.0 eq) in degassed water, keeping the temperature below 10 °C. This forms the sodium or potassium salt of chloroacetic acid.
-
Thiol Addition: Slowly add allyl mercaptan (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir vigorously under an inert atmosphere for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute acid (e.g., HCl) to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the synthesis and potential side reactions, the following diagrams are provided.
References
- 1. LU86097A1 - SYNTHESIS OF THIOGLYCOLIC ACID - Google Patents [patents.google.com]
- 2. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. WO2006016881A1 - Process for producing diallyl disulfide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. ijerd.com [ijerd.com]
Technical Support Center: Optimization of Reaction Conditions for (Allylthio)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Allylthio)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the S-alkylation of allyl mercaptan with chloroacetic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Allyl mercaptan can oxidize over time. Chloroacetic acid can absorb moisture. 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the thiol effectively. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Improper Solvent: The solvent may not be suitable for an SN2 reaction. | 1. Reagent Quality Check: Use freshly opened or properly stored reagents. Verify the purity of starting materials via appropriate analytical methods (e.g., NMR, GC-MS). 2. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is anhydrous. 3. Temperature Adjustment: Gradually increase the reaction temperature. Monitor for potential side reactions at higher temperatures. A moderate temperature of 50-80 °C is often a good starting point. 4. Solvent Optimization: Use a polar aprotic solvent like DMF, THF, or acetone to facilitate the SN2 reaction.[1] |
| Presence of Diallyl Sulfide as a Major Byproduct | 1. Over-alkylation of the Product: The initially formed this compound can be deprotonated and react with another molecule of allyl halide. 2. Stoichiometry Imbalance: An excess of allyl mercaptan is used. | 1. Controlled Addition: Add the chloroacetic acid solution dropwise to the mixture of allyl mercaptan and base to maintain a low concentration of the alkylating agent. 2. Stoichiometric Control: Use a slight excess of chloroacetic acid (e.g., 1.1 equivalents) relative to allyl mercaptan. |
| Reaction Mixture is Heterogeneous/Reagents Not Dissolving | 1. Inappropriate Solvent: The chosen solvent may not be able to dissolve all reactants and the base. 2. Low Temperature: Solubility of reagents might be low at the initial reaction temperature. | 1. Solvent System: Use a solvent in which all components are soluble, such as DMF or DMSO. Alternatively, consider a phase-transfer catalyst if a two-phase system is unavoidable. 2. Gentle Warming: Gently warm the mixture while stirring to aid in dissolution before proceeding with the reaction. |
| Difficulties in Product Purification | 1. Unreacted Starting Materials: Incomplete reaction leaving significant amounts of allyl mercaptan and/or chloroacetic acid. 2. Emulsion Formation During Workup: Presence of both acidic and basic components can lead to emulsions during aqueous extraction. 3. Co-distillation of Product and Impurities: Similar boiling points of the product and byproducts. | 1. Reaction Monitoring: Monitor the reaction progress using TLC or GC to ensure completion. If the reaction has stalled, consider adding more base or extending the reaction time. 2. Workup Procedure: After the reaction, neutralize the mixture carefully. Use brine washes to break up emulsions. If DMF or DMSO is used as a solvent, wash the organic layer multiple times with water to remove it.[2] 3. Purification Technique: Consider column chromatography on silica gel for purification. Alternatively, convert the carboxylic acid to its salt to separate it from neutral impurities, and then re-acidify to recover the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from allyl mercaptan and chloroacetic acid?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the thiol group (-SH) of allyl mercaptan to form a thiolate anion (RS⁻). This highly nucleophilic thiolate then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion and forming the C-S bond of this compound.[1][3]
Q2: Which bases are most effective for this reaction?
A2: Stronger, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the thiol without competing in the alkylation reaction. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used. Sodium hydroxide (NaOH) can also be used, often in a biphasic system with a phase-transfer catalyst.
Q3: What are the optimal solvent choices?
A3: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity. Dimethylformamide (DMF), tetrahydrofuran (THF), and acetone are excellent choices.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (allyl mercaptan and chloroacetic acid). The formation of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction's progress. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions when handling the reagents?
A5:
-
Allyl mercaptan: It is a highly flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6][7]
-
Chloroacetic acid: It is toxic and corrosive, causing severe skin burns and eye damage.[8] Handle with extreme care, using appropriate PPE.[8]
-
Bases: Strong bases like sodium hydride are water-reactive and flammable. Handle them under an inert atmosphere (e.g., nitrogen or argon).
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[4][5][6][7][8]
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology. Optimization of specific parameters may be required.
Materials:
-
Allyl mercaptan
-
Chloroacetic acid
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve allyl mercaptan (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension.
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In a separate flask, dissolve chloroacetic acid (1.1 eq) in a small amount of anhydrous DMF.
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Add the chloroacetic acid solution dropwise to the allyl mercaptan suspension over 30 minutes at room temperature.
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After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Comments |
| Base | NaOH | K₂CO₃ | NaH | NaH is the strongest base and may lead to the fastest reaction but requires stricter anhydrous conditions. K₂CO₃ is a good, safer alternative. NaOH can be used but may require a phase-transfer catalyst for optimal results. |
| Solvent | Acetone | THF | DMF | DMF is often the best solvent due to its high polarity and ability to dissolve a wide range of reactants, but it is harder to remove during workup. THF and acetone are good alternatives with lower boiling points. |
| Temperature | Room Temp. | 60 °C | 80 °C | The reaction rate increases with temperature. However, higher temperatures might promote side reactions. 60 °C is a good starting point for optimization. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Reaction time is dependent on temperature, base, and solvent. Monitor by TLC to determine the optimal time. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Video: Preparation and Reactions of Sulfides [jove.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Purification techniques for high-purity (Allylthio)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity (Allylthio)acetic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized from an allyl halide and thioglycolic acid, may contain several impurities. The most common include:
-
Unreacted starting materials: Residual thioglycolic acid and allyl bromide (or other allyl halides).
-
Side-products: Diallyl sulfide, formed by the reaction of the allyl halide with the sulfide product, and diallyl disulfide.
-
Solvents: Residual solvents from the reaction and work-up steps.
-
Water: Moisture introduced during the work-up.
-
Oxidation products: The thiol group is susceptible to oxidation.
Q2: Which purification techniques are most effective for achieving high-purity this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. The most effective techniques are:
-
Aqueous Extraction: An initial work-up with a mild aqueous base can effectively remove unreacted thioglycolic acid.[1][2][3]
-
Vacuum Distillation: This is a suitable method for removing non-volatile impurities and for large-scale purification.
-
Column Chromatography: Flash chromatography is highly effective for removing structurally similar impurities and achieving high purity (>98%).[4]
-
Recrystallization: This can be an excellent final step to obtain highly pure crystalline material, provided a suitable solvent is found.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: To accurately determine the purity of this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common and reliable method for quantifying the purity and identifying impurities.[5][6][7][8][9][10] A typical mobile phase would consist of an acetonitrile/water gradient with an acid modifier like phosphoric or formic acid.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative 1H NMR (qNMR) is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte.[11][12][13][14][15] It can also help identify and quantify specific impurities.
-
Gas Chromatography (GC): GC can be used to detect volatile impurities such as residual solvents.
Q4: What are the recommended storage conditions for high-purity this compound?
A4: this compound is susceptible to oxidation. To maintain its purity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated).[16] Avoid exposure to air and light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Aqueous Extraction Work-up
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction. | - High concentration of the product.- Vigorous shaking. | - Add brine (saturated NaCl solution) to break the emulsion.[1]- Gently invert the separatory funnel instead of vigorous shaking.- If the emulsion persists, filter the mixture through a pad of Celite. |
| Product remains in the aqueous layer after acidification. | - Insufficient acidification.- Product is more water-soluble than anticipated. | - Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH 1-2).- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).- Use a continuous liquid-liquid extractor for more efficient extraction. |
| Residual water in the organic layer. | - Incomplete separation of layers.- Inefficient drying agent. | - After separating the layers, wash the organic layer with brine to remove bulk water.[1]- Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).- Ensure sufficient contact time with the drying agent and swirl the flask to facilitate drying. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from an impurity. | - Inappropriate solvent system (eluent). | - Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.[17]- Use a shallower gradient or isocratic elution with the optimized solvent system. |
| Streaking or tailing of the product spot on TLC/column. | - Sample is too concentrated.- The compound is acidic and interacting with the silica gel. | - Dilute the sample before loading it onto the column.[17]- Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid group and improve the peak shape.[17] |
| Product is not eluting from the column. | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. A common solvent system for carboxylic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid. |
| Cracking of the silica gel bed. | - Improper packing of the column. | - Pack the column using a slurry method to ensure a uniform and stable bed. Avoid letting the column run dry. |
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling. | - Superheating of the liquid. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Ensure the heating mantle is appropriately sized and provides even heating. |
| Product not distilling at the expected temperature/pressure. | - Inaccurate pressure reading.- Leak in the distillation apparatus. | - Verify the accuracy of the vacuum gauge.- Check all joints and seals for leaks using a high-vacuum grease if necessary. |
| Product decomposition. | - Distillation temperature is too high. | - Use a lower pressure (higher vacuum) to reduce the boiling point of the compound. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound in the searched literature, the following table provides typical purity levels achievable with different techniques for similar carboxylic acids.
| Purification Technique | Typical Purity Achieved | Notes |
| Aqueous Extraction | >90% | Effective for removing acidic and water-soluble impurities. |
| Vacuum Distillation | >95% | Dependent on the volatility difference between the product and impurities. |
| Column Chromatography | >98% | Highly effective for removing closely related impurities.[4] |
| Recrystallization | >99% | Can yield very high purity if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Extractive Work-up for Removal of Unreacted Thioglycolic Acid
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After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Check the pH of the aqueous layer to ensure it is basic. Repeat the wash if necessary. This step will extract the unreacted thioglycolic acid (pKa ~3.7) into the aqueous layer as its sodium salt. This compound will also be extracted.
-
Separate the aqueous layer.
-
Carefully acidify the aqueous layer to pH 1-2 with a cold, dilute strong acid (e.g., 1M HCl).
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Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the this compound.
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Combine the organic extracts and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting point could be 5% ethyl acetate in hexane, gradually increasing to 20-30%. To improve peak shape and prevent tailing, it is advisable to add a small amount of acetic acid (e.g., 0.5%) to the eluent mixture.[17]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual acetic acid from the eluent, co-evaporation with a higher boiling point solvent like toluene can be effective.[18]
Protocol 3: Purity Determination by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carboxylic acid chromophore absorbs (e.g., 210-220 nm).
-
Sample Preparation: Prepare a solution of the this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2658074A - Extraction of thioglycolic acid from acidic aqueous media - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Acetic acid, (ethylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Thioglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ethz.ch [ethz.ch]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 15. youtube.com [youtube.com]
- 16. ec.europa.eu [ec.europa.eu]
- 17. silicycle.com [silicycle.com]
- 18. reddit.com [reddit.com]
Challenges in the scale-up of (Allylthio)acetic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of (Allylthio)acetic acid production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction of starting materials. | Optimize reaction temperature and time. Ensure efficient stirring to overcome mass transfer limitations, a common issue during scale-up.[1] Consider incremental addition of reactants. |
| Side reactions consuming starting materials or intermediates. | Analyze crude reaction mixture by GC-MS or LC-MS to identify major side products. Based on the identified byproducts, adjust reaction conditions (e.g., temperature, pH, stoichiometry) to minimize their formation. | |
| Loss of product during work-up and purification. | Optimize extraction and distillation procedures. Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of the carboxylic acid into the desired phase. Use fractional distillation under reduced pressure to minimize thermal degradation. | |
| Presence of Impurities in Final Product | Unreacted starting materials (Allyl bromide, Thiourea, Monochloroacetic acid). | Improve purification process. Consider an additional washing step or optimize distillation conditions. |
| Diallyl sulfide or other sulfur-containing byproducts. | Formation of diallyl sulfide can occur. Optimize stoichiometry to avoid excess allylating agent. Purification by fractional distillation under vacuum is recommended. | |
| Polymerization of allyl-containing compounds. | Avoid excessive heating during reaction and distillation. Consider using a polymerization inhibitor if necessary. | |
| Reaction Runaway | Poor heat dissipation during scale-up. | Ensure the reactor has adequate cooling capacity. Implement controlled addition of exothermic reactants. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.[1] |
| Corrosion of Equipment | Acidic reaction conditions and presence of halides. | Use corrosion-resistant reactors and equipment (e.g., glass-lined or specialized alloys). The corrosive nature of acetic acid and its derivatives necessitates careful material selection.[2] |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanism
-
Q1: What is a common synthetic route for this compound? A common laboratory and potential scale-up synthesis involves the reaction of allyl bromide with thiourea to form an allylisothiouronium bromide intermediate. This intermediate is then hydrolyzed in the presence of monochloroacetic acid under alkaline conditions to yield this compound.[3]
-
Q2: What are the potential side reactions in this synthesis? Side reactions can include the formation of diallyl sulfide, hydrolysis of allyl bromide to allyl alcohol, and the formation of dithiodiacetic acid. Over-alkylation of the sulfur atom is also a possibility. Careful control of stoichiometry and reaction conditions is crucial to minimize these byproducts.
-
Q3: How can I monitor the progress of the reaction? Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.
Purification
-
Q4: What is the recommended method for purifying crude this compound? Purification is typically achieved through extraction followed by vacuum distillation. The crude product, which is an oily substance, can be extracted with a suitable organic solvent like ether, dried over an anhydrous salt (e.g., sodium sulfate), and then purified by distillation under reduced pressure.[3]
-
Q5: What are the common impurities to look for in the final product? Common impurities may include unreacted starting materials, diallyl sulfide, and other sulfur-containing byproducts. Water and residual solvent from the work-up may also be present.
Quality Control & Analytical Methods
-
Q6: What analytical techniques are suitable for quality control of this compound? The purity of the final product can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Titration can be used to determine the acid content.
| Analytical Method | Purpose | Typical Parameters |
| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities. | Column: Capillary column suitable for polar compounds.Detector: Flame Ionization Detector (FID).Carrier Gas: Helium or Nitrogen. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase column.Mobile Phase: Acetonitrile/water gradient with an acid modifier (e.g., formic acid).Detector: UV detector at an appropriate wavelength. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃). |
| Titration | Determination of acid content. | Titration with a standardized solution of sodium hydroxide using a suitable indicator. |
Safety
-
Q7: What are the main safety concerns when handling the reagents for this synthesis? Allyl bromide is a lachrymator and is toxic. Monochloroacetic acid is corrosive and toxic. Thiourea is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Q8: Are there any specific hazards associated with the scale-up of this process? The reaction can be exothermic, and on a larger scale, there is a risk of a runaway reaction if not properly controlled.[1] The use of flammable solvents also poses a fire hazard. A thorough safety assessment is crucial before proceeding with scale-up.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Formation of Allylisothiouronium bromide:
-
In a suitable reactor equipped with a reflux condenser and a stirrer, dissolve thiourea in an appropriate alcohol (e.g., ethanol).
-
Slowly add allyl bromide to the solution.
-
Heat the mixture to reflux (approximately 70-80°C) and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature. The allylisothiouronium bromide may precipitate.
-
-
Synthesis of this compound:
-
To the cooled mixture containing allylisothiouronium bromide, add a solution of monochloroacetic acid.
-
Slowly add an aqueous solution of a base (e.g., sodium hydroxide) while maintaining the temperature below a certain limit to control the exotherm.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound.[3]
-
Visualizations
References
Technical Support Center: Stabilizing (Allylthio)acetic Acid for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of (Allylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. The thioether and allyl functional groups are the most reactive sites.
-
Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, forming the corresponding sulfoxide and subsequently the sulfone. This is often accelerated by the presence of oxygen, peroxides, or exposure to light.
-
Hydrolysis: While less common for thioethers compared to esters, the acetic acid moiety can be susceptible to changes in pH, although significant degradation via this pathway is less likely under typical storage conditions.
-
Allyl Group Reactions: The allyl group can potentially undergo polymerization or other addition reactions, especially in the presence of radical initiators or upon exposure to UV light.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The container should be tightly sealed and made of a non-reactive material. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: I've observed a change in the color and odor of my this compound sample. What could be the cause?
A3: A change in color (e.g., yellowing) or a change in its characteristic odor can be an indication of degradation. This is often due to the formation of various degradation products, including oxidized species or byproducts from reactions involving the allyl group. If you observe such changes, it is recommended to re-analyze the purity of the sample before use.
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidative degradation of the thioether group. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), have been shown to be effective in stabilizing similar thioether-containing compounds.[1] It is crucial to perform compatibility and efficacy studies to determine the optimal antioxidant and its concentration for your specific application.
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed even under recommended storage conditions.
| Possible Cause | Troubleshooting Step |
| Presence of peroxides in solvents or reagents used for formulation. | Test all solvents and excipients for the presence of peroxides using appropriate methods (e.g., peroxide test strips). Use fresh, high-purity solvents. |
| Exposure to air (oxygen) during handling and storage. | Handle the compound under an inert atmosphere (e.g., in a glovebox). Purge storage vials with nitrogen or argon before sealing. |
| Incompatible container material. | Ensure the storage container is made of an inert material such as amber glass or a suitable polymer. Avoid containers that may leach impurities or catalyze degradation. |
| Contamination with trace metals. | Trace metal ions can catalyze oxidation. Use high-purity reagents and ensure glassware is thoroughly cleaned. Consider the use of a chelating agent if metal contamination is suspected. |
Problem 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Non-homogeneity of the sample. | Ensure the sample is homogeneous before taking aliquots for stability testing. |
| Inconsistent environmental conditions in the stability chamber. | Calibrate and monitor the temperature and humidity of the stability chambers regularly. |
| Variability in the analytical method. | Validate the analytical method for stability testing to ensure it is robust, accurate, and precise. Use a stability-indicating method. |
| Light exposure during sample handling. | Perform all sample manipulations under low-light conditions or using light-protective glassware. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and pathways.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound (approx. 1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound (approx. 1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound (approx. 1 mg/mL) in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 70°C for 48 hours. |
| Photodegradation | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3] A sample protected from light should be used as a control. |
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. |
Protocol 3: Screening of Stabilizers for this compound
This protocol can be used to evaluate the effectiveness of different antioxidants in preventing the degradation of this compound.
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Prepare stock solutions of the test stabilizers (e.g., BHT, Vitamin E) in a suitable solvent (e.g., ethanol) at a concentration of 10 mg/mL.
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Prepare solutions of this compound (approx. 1 mg/mL) in a relevant solvent system.
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Spike the this compound solutions with different concentrations of the stabilizer stock solutions to achieve final stabilizer concentrations of 0.01%, 0.05%, and 0.1% (w/w relative to this compound). A control sample with no stabilizer should also be prepared.
-
Subject the samples to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, and 4 weeks).
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At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the remaining percentage of this compound.
-
Compare the degradation rates of the stabilized samples to the control to assess the efficacy of each stabilizer.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | 0 | 99.8 | Colorless liquid |
| 6 | 99.7 | Colorless liquid | |
| 12 | 99.6 | Colorless liquid | |
| 25°C/60% RH, Dark | 0 | 99.8 | Colorless liquid |
| 6 | 98.5 | Faintly yellow liquid | |
| 12 | 97.1 | Yellow liquid | |
| 40°C/75% RH, Dark | 0 | 99.8 | Colorless liquid |
| 1 | 96.2 | Yellow liquid | |
| 3 | 92.5 | Yellow liquid with slight odor change | |
| 6 | 88.0 | Amber liquid with noticeable odor change |
Table 2: Hypothetical Efficacy of Different Antioxidants on the Stability of this compound at 40°C/75% RH for 4 Weeks
| Stabilizer (0.05% w/w) | Initial Purity (%) | Purity after 4 Weeks (%) | Degradation (%) |
| None (Control) | 99.7 | 94.5 | 5.2 |
| Butylated Hydroxytoluene (BHT) | 99.8 | 99.2 | 0.6 |
| α-Tocopherol (Vitamin E) | 99.7 | 98.5 | 1.2 |
| Ascorbic Acid | 99.8 | 97.8 | 2.0 |
Mandatory Visualizations
References
Technical Support Center: (Allylthio)acetic Acid Reactions & Polymerization Prevention
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (Allylthio)acetic acid. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you successfully navigate your experiments while avoiding unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction mixture becoming viscous or solidifying?
This is a common sign of polymerization. The allyl group in this compound can undergo free-radical polymerization, especially under certain conditions, leading to the formation of long-chain polymers. This increases the viscosity of the reaction mixture and can eventually lead to solidification.
Q2: What are the primary triggers for the polymerization of this compound?
Several factors can initiate or accelerate the polymerization of this compound:
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Heat: Higher reaction temperatures increase the rate of free radical formation, which can initiate polymerization.[1][2][3]
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Light: UV light can promote the formation of radicals, leading to photoinitiated polymerization.[4]
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Radical Initiators: The presence of compounds that readily form free radicals (e.g., peroxides, AIBN) will initiate polymerization.[5]
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Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides, especially in the presence of light and heat, which then act as initiators.[6][7]
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Acidic/Basic Conditions: Strong acidic or basic conditions can potentially catalyze polymerization, although free-radical pathways are more common for allyl compounds.
-
Metal Catalysts: Certain transition metal catalysts can potentially initiate polymerization.
Q3: How can I prevent the polymerization of this compound during my reaction?
The most effective method is to use a polymerization inhibitor. These are chemical compounds that scavenge free radicals, thus preventing the initiation and propagation of polymer chains.[8] Common inhibitors include phenolic compounds, quinones, and stable radicals.
Q4: Can I use common radical inhibitors like BHT or hydroquinone?
Yes, butylated hydroxytoluene (BHT) and hydroquinone (HQ) are commonly used and effective radical inhibitors for preventing the polymerization of allyl compounds.[9] They work by donating a hydrogen atom to the growing polymer radical, terminating the chain.
Q5: How do I choose the right inhibitor and determine the correct concentration?
The choice of inhibitor and its concentration depends on the reaction conditions, particularly the temperature. For higher temperature reactions or distillations, an inhibitor with low volatility like BHT is preferable.[6] The typical concentration for inhibitors ranges from 100 to 1000 ppm. It is crucial to use a sufficient amount, as inadequate inhibitor levels can be quickly consumed, leading to polymerization.
Troubleshooting Guides
Issue 1: The reaction mixture is showing signs of polymerization (increased viscosity, cloudiness, or solidification).
Possible Causes:
-
Insufficient or no polymerization inhibitor was added.
-
The chosen inhibitor is not effective at the reaction temperature.
-
The inhibitor has been consumed due to a high concentration of radical initiators or prolonged reaction time at elevated temperatures.
-
The reaction is exposed to an unintentional source of initiation (e.g., UV light from a nearby window, air leak into an inert atmosphere).
Solutions:
-
Immediate Action: If the reaction is still stirrable, immediately add a solution of a suitable inhibitor (e.g., a prepared stock solution of BHT or hydroquinone in the reaction solvent) to quench the polymerization.
-
For Future Experiments:
-
Ensure a suitable inhibitor is added at the beginning of the reaction.
-
Select an inhibitor appropriate for your reaction temperature (see Table 1).
-
Increase the inhibitor concentration if polymerization still occurs.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Ensure a proper inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction if it is sensitive to oxygen.[5]
-
Issue 2: The desired product yield is low, and a significant amount of insoluble material is formed.
Possible Cause:
-
Polymerization of this compound is consuming the starting material.
Solutions:
-
Optimize Inhibitor Strategy: Review and improve the polymerization inhibition strategy as outlined in "Issue 1".
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.[1][2][3] Consider if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Purification of Reagents: Ensure that all starting materials and solvents are free from peroxide impurities, which can act as radical initiators.
Issue 3: How can I monitor for the onset of polymerization during my reaction?
Analytical Techniques:
-
In-situ FTIR/Raman Spectroscopy: These techniques can be used for real-time monitoring of the disappearance of the allyl C=C bond signal and the appearance of polymer-related peaks.[10]
-
Viscosity Measurement: A noticeable increase in the stirring resistance or a visual change in the solution's flowability can be an early indicator.
-
¹H NMR Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show a decrease in the intensity of the signals corresponding to the allyl protons of the monomer.
-
Gel Permeation Chromatography (GPC): GPC analysis of reaction aliquots can detect the formation of higher molecular weight species (polymers).
Data Presentation
Table 1: Common Polymerization Inhibitors and Their Recommended Concentrations
| Inhibitor Class | Inhibitor Name | Common Abbreviation | Recommended Concentration (ppm) | Notes |
| Phenols | Hydroquinone | HQ | 100 - 1000 | Very effective in the presence of O₂. |
| 4-Methoxyphenol | MEHQ | 100 - 500 | A common stabilizer in commercial monomers. | |
| Butylated hydroxytoluene | BHT | 200 - 1000 | Less volatile, suitable for higher temperatures.[6] | |
| Quinones | Benzoquinone | BQ | 50 - 500 | Highly effective but can be reactive and color the solution.[9] |
| Amines | Phenothiazine | PTZ | 100 - 1000 | Effective at high temperatures and in the absence of O₂.[9] |
| Stable Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 50 - 200 | Very efficient radical trap, but can be more expensive.[8] |
Table 2: Representative Inhibitor Effectiveness (Induction Period) for Similar Monomers *
| Inhibitor | Monomer | Concentration (ppm) | Temperature (°C) | Induction Period (hours) |
| Hydroquinone (HQ) | Acrylic Acid | 1000 | 100 | ~6 |
| 4-Methoxyphenol (MEHQ) | Acrylic Acid | 200 | 140 | >24 (with O₂) |
| Phenothiazine (PTZ) | Acrylic Acid | 200 | 140 | >24 (without O₂) |
| Benzoquinone (BQ) | Methyl Methacrylate (MMA) | 500 | 60 | ~1.5 |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting an Ongoing Reaction
This protocol describes the addition of an inhibitor to a reaction mixture where polymerization is a known risk.
Materials:
-
Allyl-containing substrate (e.g., this compound)
-
Reaction solvents and reagents
-
Inhibitor stock solution (e.g., 1000 ppm BHT in the reaction solvent)
-
Standard laboratory glassware
-
Inert atmosphere setup (if required)
Procedure:
-
Preparation: Before initiating the reaction, prepare a stock solution of your chosen inhibitor in the reaction solvent.
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere (N₂ or Ar) if the reaction is sensitive to air.
-
Initial Inhibition: Add the this compound and solvent to the reaction flask. Before adding any reagents that might initiate polymerization (e.g., upon heating or adding a radical initiator), add a sufficient volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 200 ppm).
-
Running the Reaction: Proceed with the reaction as planned (e.g., heating, addition of other reagents). Monitor the reaction for any signs of polymerization.
Protocol 2: Photoinitiated Thiol-Ene Reaction (General Guideline)
This protocol provides a general framework for a photoinitiated thiol-ene reaction, which may be relevant for certain applications of this compound.
Materials:
-
Thiol reactant
-
Ene reactant (e.g., this compound)
-
Photoinitiator (e.g., DMPA, 1-5 mol%)
-
Anhydrous solvent (e.g., dichloromethane, THF) or neat conditions
-
UV-transparent reaction vessel (e.g., quartz tube)
-
UV lamp (e.g., 365 nm)
-
Inert gas source for degassing
Procedure:
-
In a suitable reaction vessel, dissolve the thiol, this compound, and photoinitiator in the solvent (if used). A typical concentration is 0.1-1.0 M.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[5]
-
Seal the vessel and place it under the UV lamp.
-
Irradiate the mixture for the desired time, monitoring the reaction progress by TLC, FTIR, or NMR.[5]
-
Upon completion, remove the light source and work up the reaction as required.
Visualizations
Caption: General experimental workflow for reactions involving this compound with polymerization inhibition.
References
- 1. Effect of polymerization temperature on the properties of autopolymerizing resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. aidic.it [aidic.it]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Identifying and removing impurities from (Allylthio)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Allylthio)acetic acid. Our goal is to offer practical solutions to common challenges encountered during the identification and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its common synthesis route, which typically involves the reaction of an allyl thiol source with a haloacetic acid derivative (a variation of the Williamson ether synthesis), the most probable impurities include:
-
Unreacted Starting Materials: Residual allyl mercaptan and chloroacetic acid (or its salt).
-
Byproducts from Side Reactions:
-
Residual Solvents: Solvents used during the synthesis and workup, such as ethanol, toluene, or water.
-
Over-alkylated Products: Small amounts of products where the sulfur atom has reacted further.
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities. Derivatization may be necessary for the analysis of carboxylic acids to prevent issues with volatility and tailing.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present in significant amounts. Quantitative NMR (qNMR) can be used for accurate purity assessment.[7][8][9][10][11]
Q3: My this compound is a yellow or brown oil. What causes this discoloration and how can I remove it?
A3: Discoloration in crude carboxylic acids is often due to residual iodide compounds (if used in the synthesis), other oxidizable organic impurities, or trace amounts of colored metal complexes from catalysts.[12] To address this, consider the following:
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude acid, followed by heating and filtration, can effectively adsorb many colored impurities.
-
Oxidative Treatment: In some cases, a mild oxidative treatment (e.g., with a very dilute solution of hydrogen peroxide) followed by distillation can help to convert colored impurities into forms that are more easily separated.[12]
Troubleshooting Guides
Purification by Vacuum Distillation
Problem: Bumping or uneven boiling during vacuum distillation.
-
Potential Cause: Solutions under vacuum tend to bump violently.[13]
-
Recommended Solutions:
-
Use a Claisen Adapter: This helps to prevent any bumped liquid from contaminating the distillate.[13]
-
Ensure Efficient Stirring: Use a magnetic stir bar and stir plate to maintain smooth boiling.
-
Introduce a Fine Stream of Air or Nitrogen: A very fine capillary (an ebulliator) can be inserted to introduce a steady stream of bubbles, which promotes even boiling.[14]
-
Problem: The product is not distilling at the expected temperature.
-
Potential Cause: The vacuum pressure may not be as low as expected, or there may be leaks in the system. Pure compounds may not distill over a constant temperature due to pressure fluctuations.[13]
-
Recommended Solutions:
-
Check for Leaks: Ensure all joints are properly greased and sealed. Listen for any hissing sounds that might indicate a leak.
-
Verify Vacuum Source: Check that your vacuum pump or water aspirator is functioning correctly.
-
Use a Manometer: To accurately measure the pressure and correlate it with the expected boiling point.
-
Purification by Recrystallization
Problem: The this compound "oils out" instead of forming crystals upon cooling.
-
Potential Cause: The melting point of the compound (or the impure mixture) is lower than the temperature of the solution from which it is separating. This is common for low-melting point solids.[15]
-
Recommended Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
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Try a Different Solvent System: A solvent with a lower boiling point might be necessary. Alternatively, a two-solvent system can be effective.[15][16]
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.[12]
-
Problem: No crystals form upon cooling.
-
Potential Cause: The solution is not supersaturated. This could be due to using too much solvent or the presence of impurities that inhibit crystallization.
-
Recommended Solutions:
-
Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute.
-
Induce Crystallization:
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound. This data is for illustrative purposes to demonstrate the expected improvement in purity.
| Purification Method | Impurity | Initial Purity (by GC-MS Area %) | Final Purity (by GC-MS Area %) | Recovery Rate (%) |
| Vacuum Distillation | Chloroacetic Acid | 2.5 | < 0.1 | 85 |
| Allyl Mercaptan | 1.8 | < 0.1 | ||
| Diallyl Sulfide | 0.7 | 0.2 | ||
| Recrystallization | Chloroacetic Acid | 2.5 | 0.2 | 70 |
| (from Toluene/Hexane) | Allyl Mercaptan | 1.8 | 0.3 | |
| Diallyl Sulfide | 0.7 | 0.4 |
Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For improved peak shape and to avoid issues with the carboxylic acid group, derivatization to a more volatile ester (e.g., methyl ester using diazomethane or trimethylsilylether using BSTFA) is recommended.[4]
-
-
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the relative percentage of each component based on the peak area.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a trap.[13]
-
Place a magnetic stir bar in the distillation flask.
-
Grease all ground-glass joints to ensure a good seal.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Begin stirring and apply vacuum. Use a manometer to monitor the pressure.
-
Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature rises, the this compound will begin to distill. Collect the main fraction in a clean receiving flask over the expected boiling point range at the measured pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A mixture of a more polar solvent (like toluene or ethyl acetate) and a less polar solvent (like hexane or heptane) is often effective.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the compound completely.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
If the solution is colored, add a small amount of activated carbon, heat, and then perform a hot gravity filtration.
-
If using a two-solvent system, add the hot "bad" solvent dropwise to the hot solution until it just becomes cloudy. Then add a few drops of the "good" solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[12]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting workflow for low purity of this compound after initial purification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Detecting Impurities in Glacial Acetic Acid [eureka.patsnap.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Methods for improving the solubility of (Allylthio)acetic acid for assays
Welcome to the technical support center for (Allylthio)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as 2-(allylthio)acetic acid, is a carboxylic acid containing a thioether group. Its key properties are summarized in the table below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20600-63-9 | [1][2] |
| Molecular Formula | C5H8O2S | [1] |
| Molecular Weight | 132.18 g/mol | [2] |
| Appearance | Liquid | [1] |
| Purity | Typically ~95% | [1] |
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What are the general reasons for its poor solubility?
The solubility of this compound in aqueous solutions can be limited due to the presence of the nonpolar allyl group and the thioether linkage, which contribute to its overall hydrophobicity. While the carboxylic acid group provides some polarity, the molecule as a whole may exhibit limited aqueous solubility, especially at a low pH where the carboxylic acid is protonated and less soluble.
Q3: What are the potential biological activities of this compound?
While specific studies on this compound are limited, related allyl sulfur compounds and thioacetic acid derivatives have shown a range of biological activities. These include potential anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7][8][9] Allyl sulfur compounds, in particular, are known to interact with cellular detoxification systems and may modulate various signaling pathways.[3][10]
Troubleshooting Guide: Improving the Solubility of this compound
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your specific assay needs.
Issue: this compound precipitates out of solution upon addition to my aqueous buffer.
dot
Caption: A workflow for troubleshooting the solubility of this compound.
Detailed Troubleshooting Steps:
-
pH Adjustment: this compound is a carboxylic acid. By increasing the pH of your buffer to be at least 2 units above its estimated pKa (typically around 4-5 for similar carboxylic acids), you can deprotonate the carboxylic acid group to a carboxylate. This ionized form is generally more soluble in aqueous solutions.[11][12][13][14]
-
Action: Prepare buffers at various pH values (e.g., pH 7.4, 8.0, 8.5) and test the solubility. A small amount of a basic solution like sodium hydroxide (NaOH) can be used to adjust the pH.
-
-
Use of Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can help to increase the solubility.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are commonly used.
-
Action: Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. Then, dilute this stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically ≤1%).
-
-
Sonication: To aid in the dissolution process, especially when preparing stock solutions, sonication can be a useful physical method to break down small particles and enhance solubilization.
-
Heating: Gentle warming of the solution can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound. Perform stability tests if you choose this method.
-
Formulation Strategies: For in vivo assays or more complex experimental setups, advanced formulation strategies might be necessary. These can include the use of surfactants or creating a salt form of the acid.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
This protocol provides a general method to determine the equilibrium solubility of this compound in a buffer of your choice.[15]
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvents (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to microcentrifuge tubes containing your desired aqueous buffer.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a standard curve of this compound of known concentrations in the same buffer.
-
Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry by comparing to the standard curve.
Table 2: Example Data for Solubility Determination
| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) |
| PBS (pH 7.4) | 25 | [Insert your experimental value] |
| PBS (pH 7.4) with 1% DMSO | 25 | [Insert your experimental value] |
| Tris Buffer (pH 8.0) | 25 | [Insert your experimental value] |
Protocol 2: Preparation of a Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous DMSO or Ethanol
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution until the compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Potential Signaling Pathway Involvement
Based on the known biological activities of structurally related allyl sulfur and thio-compounds, this compound may influence cellular processes such as detoxification, inflammation, and cell proliferation.[3][4][6] A potential, generalized signaling pathway that could be affected is the cellular response to oxidative stress and detoxification pathways.
dot
Caption: Potential cellular pathways affected by this compound.
References
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. scbt.com [scbt.com]
- 3. Allyl sulfur compounds and cellular detoxification system: effects and perspectives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and the biological action of thiosemicarbazones and (1,3-thiazol-2-yl)hyd-razones of [(1-aryl-5-formylimidazol-4-yl)thio]-acetic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Discovery and synthesis of novel allylthioaralkylthiopyridazines: their antiproliferative activity against MCF-7 and Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Refining the work-up procedure for (Allylthio)acetic acid synthesis
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of (Allylthio)acetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the S-alkylation of allyl mercaptan with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. An alternative two-step method involves the reaction of an allyl halide with thiourea, followed by reaction with a haloacetic acid.
Q2: Why is the choice of base important in this synthesis?
A2: The base is crucial for deprotonating the allyl mercaptan to form the more nucleophilic thiolate anion. A base that is strong enough to deprotonate the thiol (pKa ≈ 9.8) but not so strong as to promote side reactions is ideal. Sodium hydroxide or potassium hydroxide are commonly used. The basic conditions also neutralize the chloroacetic acid (pKa ≈ 2.85) to its carboxylate salt.[1][2][3]
Q3: What are the primary side products to be aware of?
A3: Potential side products include diallyl sulfide, formed if the allylthiolate reacts with another molecule of the allyl halide (if used as a starting material), and dithiodiglycolic acid from the oxidation of any unreacted thioglycolic acid impurities or side reactions.
Q4: How can I effectively remove unreacted starting materials during the work-up?
A4: Unreacted allyl mercaptan can be removed by washing the organic layer with a basic aqueous solution. Unreacted chloroacetic acid can be removed by washing with water or a brine solution. The desired product, this compound, can be extracted from an acidified aqueous layer into an organic solvent.
Q5: What is the best method for purifying the final product?
A5: Vacuum distillation is the recommended method for purifying this compound, as it has a relatively high boiling point. A typical reported boiling point is 103-105°C at 2 mmHg.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of allyl mercaptan.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of reagents. | 1. Ensure a stoichiometric amount of a suitable base (e.g., NaOH, KOH) is used.2. Gently heat the reaction mixture as specified in the protocol.3. Monitor the reaction progress using TLC and allow for sufficient time for completion.4. Use freshly distilled allyl mercaptan and pure chloroacetic acid. |
| Formation of a White Precipitate During Reaction | This is expected and is the sodium salt of this compound if the reaction is performed in a non-aqueous solvent, or the sodium salt of chloroacetic acid. | Continue the reaction as planned. The salt will dissolve during the aqueous work-up. |
| Emulsion Formation During Extraction | 1. Vigorous shaking of the separatory funnel.2. High concentration of salts. | 1. Gently invert the separatory funnel instead of vigorous shaking.2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product is Contaminated with Starting Material | Inefficient extraction during work-up. | 1. Ensure the pH of the aqueous layer is correctly adjusted for extraction. For extracting the carboxylic acid product, the pH should be acidic (at least 2 units below the pKa of this compound).2. Perform multiple extractions with a smaller volume of organic solvent for better efficiency. |
| Difficulty in Vacuum Distillation | 1. Bumping of the liquid.2. Product decomposition at high temperatures.3. Unstable vacuum. | 1. Use a magnetic stir bar or boiling chips to ensure smooth boiling.2. Ensure the vacuum is sufficiently low to allow distillation at a lower temperature.3. Check all connections for leaks and ensure the vacuum pump is functioning correctly.[4] |
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa | Solubility |
| This compound | C₅H₈O₂S | 132.18 | 103-105 @ 2 mmHg | ~1.14 | ~3-4 (estimated) | Soluble in ether, ethanol. |
| Allyl mercaptan | C₃H₆S | 74.14 | 67-68 | 0.898 | ~9.8 | Slightly soluble in water; miscible with ethanol, ether.[1][5] |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 189 | 1.58 | ~2.85 | Soluble in water, methanol, ether.[2][3][6] |
| Acetic Acid | CH₃COOH | 60.05 | 118 | 1.049 | ~4.75 | Miscible with water, ethanol, ether.[7][8][9] |
Note: The pKa of this compound is estimated based on structurally similar compounds.
Experimental Protocols
Protocol 1: One-Step Synthesis from Allyl Mercaptan and Chloroacetic Acid
This protocol is a standard S-alkylation procedure.
Materials:
-
Allyl mercaptan
-
Chloroacetic acid
-
Sodium hydroxide
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in water.
-
To this solution, add allyl mercaptan (1.0 eq) and stir for 15-30 minutes to form the sodium thiolate.
-
In a separate beaker, dissolve chloroacetic acid (1.0 eq) in water and neutralize it with sodium hydroxide (1.0 eq).
-
Add the sodium chloroacetate solution to the flask containing the allyl thiolate.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation (103-105°C at 2 mmHg) to obtain pure this compound.
Protocol 2: Two-Step Synthesis via Allylisothiouronium Bromide (Adapted from US Patent 3,723,519)
Step 1: Synthesis of Allylisothiouronium Bromide
-
Dissolve allyl bromide (1.0 eq) in ethanol.
-
Add thiourea (1.0 eq) to the solution.
-
Heat the mixture under reflux for 3 hours.
-
Remove the ethanol by distillation under vacuum.
Step 2: Synthesis and Work-up of this compound
-
Dissolve the resulting allylisothiouronium bromide in water.
-
In a separate flask, prepare a solution of sodium chloroacetate by reacting monochloroacetic acid (1.0 eq) with sodium hydroxide (2.0 eq) in water.
-
Add the sodium chloroacetate solution to the allylisothiouronium bromide solution.
-
Heat the mixture at 60-80°C for 6 hours.
-
Cool the reaction mixture and neutralize with concentrated hydrochloric acid to a pH of 3.
-
Extract the product with diethyl ether.
-
Dry the ethereal extract with anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify by vacuum distillation to yield this compound.
Visualizations
Experimental Workflow for One-Step Synthesis
References
- 1. chembk.com [chembk.com]
- 2. quora.com [quora.com]
- 3. library.gwu.edu [library.gwu.edu]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Chloroacetic acid CAS#: 79-11-8 [m.chemicalbook.com]
- 7. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of (Allylthio)acetic Acid and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (Allylthio)acetic acid and its analogues, focusing on their potential biological activities. Due to a lack of publicly available direct comparative studies, this document outlines the detailed experimental protocols necessary to perform such a comparison and explores a key signaling pathway potentially modulated by these compounds.
Data Presentation
A direct comparative data table cannot be generated without experimental results. However, the following template is provided for researchers to populate with their own data upon completion of the described experimental protocols.
Table 1: Comparative Antimicrobial Activity of this compound and Its Analogues (Hypothetical Data)
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| This compound | Escherichia coli | Data to be generated |
| Staphylococcus aureus | Data to be generated | |
| S-Propylthioacetic acid | Escherichia coli | Data to be generated |
| Staphylococcus aureus | Data to be generated | |
| S-Methylthioacetic acid | Escherichia coli | Data to be generated |
| Staphylococcus aureus | Data to be generated |
Table 2: Comparative Anticancer Activity of this compound and Its Analogues (Hypothetical Data)
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Data to be generated |
| A549 (Lung Cancer) | Data to be generated | |
| S-Propylthioacetic acid | MCF-7 (Breast Cancer) | Data to be generated |
| A549 (Lung Cancer) | Data to be generated | |
| S-Methylthioacetic acid | MCF-7 (Breast Cancer) | Data to be generated |
| A549 (Lung Cancer) | Data to be generated |
Experimental Protocols
Synthesis of this compound and its Analogues
A general method for the synthesis of S-alkylthioacetic acids involves the reaction of the corresponding alkyl halide with thioglycolic acid in the presence of a base. For example, the synthesis of this compound can be achieved by reacting allyl bromide with thioglycolic acid in an alkaline solution[1]. Similar approaches can be used for the synthesis of S-propylthioacetic acid and S-methylthioacetic acid using propyl bromide and methyl iodide, respectively.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][4][5][6]
1. Preparation of Materials:
- Test compounds: this compound, S-propylthioacetic acid, and S-methylthioacetic acid, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
- Bacterial strains: e.g., Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at 35-37°C for 16-20 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
1. Preparation of Materials:
- Test compounds: this compound, S-propylthioacetic acid, and S-methylthioacetic acid, dissolved in DMSO to create stock solutions.
- Cancer cell lines: e.g., MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- 96-well cell culture plates.
- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Microplate reader.
2. Cell Seeding:
- Culture the cancer cells to ~80% confluency.
- Trypsinize and resuspend the cells in fresh medium.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
- Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
- Incubate the plates for 48-72 hours.
4. MTT Assay and Data Analysis:
- Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and MTT solution, and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Potential Signaling Pathway: NF-κB Inhibition
Organosulfur compounds, a class to which this compound and its analogues belong, have been reported to modulate various cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of the inflammatory response, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and a potential point of inhibition by organosulfur compounds.
Caption: Canonical NF-κB signaling pathway and potential inhibition by organosulfur compounds.
References
- 1. US3723519A - Method of producing allylthioacetic acid - Google Patents [patents.google.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. researchgate.net [researchgate.net]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. protocols.io [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
Comparative Guide to Analytical Methods for (Allylthio)acetic Acid
This guide provides a comprehensive cross-validation and comparison of analytical methods for the quantification of (Allylthio)acetic acid. The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis. The information is supported by representative experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method for quantifying this compound is critical and depends on factors such as required sensitivity, specificity, and the sample matrix. While both HPLC-UV and GC-MS are powerful techniques, they offer different advantages. The following table summarizes the key performance characteristics of each method based on typical validation data for similar compounds.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation of volatile compounds with detection based on mass-to-charge ratio. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity Range | 0.15 - 50 µg/mL (r² > 0.999) | 0.03 - 25 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% |
| Precision (%RSD) | ||
| - Intra-day | < 1.5% | < 2.0% |
| - Inter-day | < 2.5% | < 3.0% |
| Specificity | Good; potential for interference from co-eluting compounds with similar UV absorbance. | Excellent; mass spectrometer provides high selectivity. |
| Throughput | High | Moderate (due to derivatization) |
| Sample Preparation | Simple dilution | Requires derivatization |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are representative and may require optimization for specific matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.15 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
c. Method Validation Parameters: The method should be validated according to ICH guidelines to assess linearity, accuracy, precision, specificity, LOD, and LOQ.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, particularly for complex matrices, but requires a derivatization step to improve the volatility of this compound.
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
b. Derivatization Procedure (Silylation):
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and 50 µL of a suitable solvent like pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, inject 1 µL of the derivatized solution into the GC-MS.
c. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, using a volatile solvent like methanol.
-
Calibration Standards: Prepare serial dilutions from the stock solution and derivatize each concentration as described above.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent, evaporate to dryness, and proceed with the derivatization step.
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
Caption: General workflow for the cross-validation of two analytical methods.
Comparison of Key Validation Parameters
Caption: Logical relationship for comparing key validation parameters.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound should be guided by the specific requirements of the study. HPLC-UV is a robust, high-throughput method suitable for routine quality control and quantification in simpler matrices. In contrast, GC-MS provides superior sensitivity and specificity, making it the preferred method for trace analysis or when dealing with complex sample matrices where interferences are a concern. The cross-validation of data from both methods can ensure the reliability and accuracy of results across different analytical platforms.
References
Benchmarking (Allylthio)acetic Acid Against Commercial Mucolytic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Allylthio)acetic acid, a novel thiol-based compound, with established commercial mucolytic agents: N-acetylcysteine (NAC), Carbocisteine, and Erdosteine. The information presented is intended to aid in the evaluation and selection of compounds for research and drug development in the context of respiratory diseases characterized by mucus hypersecretion.
Comparative Performance Overview
The following table summarizes the key characteristics of this compound and its commercial alternatives. The data for this compound is postulated based on its chemical structure and the known properties of thiol-containing compounds, as direct comparative experimental data is not yet widely available.
| Feature | This compound (Postulated) | N-acetylcysteine (NAC) | Carbocisteine | Erdosteine |
| Primary Mechanism | Thiol-mediated mucolysis (disulfide bond cleavage) | Thiol-mediated mucolysis (disulfide bond cleavage)[1][2][3] | Modulates mucin production (restores sialomucin/fucomucin balance)[4][5][6] | Thiol-mediated mucolysis (prodrug, active metabolite cleaves disulfide bonds)[7][8][9] |
| Antioxidant Activity | Expected direct ROS scavenging | Direct and indirect (GSH precursor) antioxidant effects[1][10][11] | Exhibits some antioxidant properties[4][5] | Active metabolite has direct radical scavenging effects[8][9][12] |
| Anti-inflammatory Effects | Possible, via oxidative stress reduction | Reduces pro-inflammatory cytokines[3][10][11] | Suppresses inflammatory signaling pathways (NF-κB, ERK1/2)[5] | Inhibits the release of inflammatory mediators[7][12] |
| Route of Administration | Likely oral or inhaled | Oral, intravenous, inhaled[10][13] | Oral[14] | Oral[8][12] |
| Prodrug | No | No[2] | No | Yes (activated in the liver)[8][9][12] |
| Additional Effects | - | Antidote for acetaminophen overdose[1][10] | Reduces bacterial adherence | Enhances antibiotic penetration into biofilms[7][12] |
Mechanism of Action: Thiol-Based Mucolytics
Thiol-based mucolytic agents share a common mechanism of action centered on the disruption of mucus structure. Mucus viscosity is largely determined by the cross-linking of mucin glycoproteins through disulfide bonds. The free sulfhydryl (-SH) group in thiol compounds can cleave these disulfide bonds, breaking down the complex mucin network and reducing mucus viscosity. This facilitates easier clearance of mucus from the respiratory tract. Additionally, many of these compounds exhibit antioxidant and anti-inflammatory properties, addressing other key aspects of respiratory diseases.
Caption: Mechanism of action for thiol-based mucolytics.
Experimental Protocols
Objective benchmarking requires standardized experimental protocols. Below are methodologies for assessing the key performance indicators of mucolytic agents.
In Vitro Mucolytic Activity Assay
This protocol assesses the ability of a compound to reduce the viscosity of mucus.
-
Objective: To quantify the reduction in viscoelastic properties of a mucus simulant after treatment with the test compound.
-
Materials:
-
Test compounds: this compound, NAC, Carbocisteine, Erdosteine.
-
Mucus simulant: A 10% solution of hog gastric mucin in a suitable buffer (e.g., Tris-HCl, pH 8.0) can be used as an in vitro model.[15] Alternatively, sputum samples from patients with muco-obstructive lung diseases can be used for more clinically relevant data.[16]
-
Viscometer or rheometer (e.g., cone-and-plate viscometer).[15]
-
-
Procedure:
-
Prepare stock solutions of the test compounds at various concentrations.
-
Hydrate the hog gastric mucin for 12 hours at 4°C to form a consistent gel.[15]
-
Aliquot the mucus simulant into separate tubes.
-
Add the test compounds to the mucus aliquots at their respective final concentrations. A vehicle control (buffer only) should be included.
-
Incubate the mixtures at 37°C for a defined period (e.g., 15-60 minutes).[15][16]
-
Measure the viscosity and/or elastic modulus (G') of each sample using a rheometer.[16][17]
-
Calculate the percentage reduction in viscosity or elasticity compared to the vehicle control.
-
-
Data Presentation: Results should be presented in a table showing the mean percentage reduction in viscosity ± standard deviation for each compound at different concentrations.
In Vitro Antioxidant Capacity Assay (DPPH Radical Scavenging)
This protocol measures the direct antioxidant activity of the compounds.
-
Objective: To determine the ability of the test compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Materials:
-
Test compounds.
-
DPPH solution (0.1 mM in methanol).[18]
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.[18]
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound dilutions to the wells. A blank (methanol only) and a control (DPPH solution with solvent) are required.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm).
-
The scavenging activity is calculated as a percentage reduction in absorbance relative to the control.
-
-
Data Presentation: The results can be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel mucolytic agent like this compound.
Caption: Workflow for preclinical evaluation of mucolytic agents.
Conclusion
This compound, based on its chemical structure, is positioned as a promising thiol-based mucolytic and antioxidant agent. Its performance is anticipated to be comparable to classic mucolytics like N-acetylcysteine and the active metabolite of Erdosteine. However, comprehensive in vitro and in vivo studies are essential to validate these postulations and to fully characterize its efficacy and safety profile relative to existing commercial alternatives. The experimental protocols and workflows outlined in this guide provide a framework for such a benchmarking endeavor.
References
- 1. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 2. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 5. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 8. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Erdosteine - Wikipedia [en.wikipedia.org]
- 10. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 12. Erdosteine | Erdosteine [erdosteine.net]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Mucolytics and Expectorants [healthhub.sg]
- 15. academic.oup.com [academic.oup.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
(Allylthio)acetic Acid Derivatives: A Comparative Analysis of In Vitro and In Vivo Performance
This guide, therefore, aims to provide a foundational understanding by summarizing the known biological activities of closely related compounds, highlighting the methodologies commonly employed in their evaluation, and identifying potential signaling pathways that may be relevant. The absence of direct comparative data for (Allylthio)acetic acid derivatives necessitates a broader look at their potential based on the performance of these analogous structures.
In Vitro Performance of Structurally Related Compounds
In vitro studies on compounds sharing the allylthio moiety or being derivatives of thioacetic acid have primarily focused on their antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research into novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives has demonstrated their potential as antimicrobial agents. The antibacterial activities of these compounds are typically screened against various human pathogenic microorganisms using techniques like the disk-diffusion method, with subsequent determination of Minimum Inhibitory Concentrations (MICs) for active compounds.
Cytotoxic and Anticancer Activity
The cytotoxic effects of related sulfur-containing compounds are often evaluated against a panel of human cancer cell lines. For instance, studies on N-acyl thiourea derivatives have investigated their anticancer activities on cell lines representing colon, liver, and leukemia cancers. The primary endpoint in these studies is often the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
In Vivo Performance of Structurally Related Compounds
In vivo studies provide crucial information on the efficacy, pharmacokinetics, and toxicity of a compound in a whole-organism context. For compounds structurally similar to this compound derivatives, in vivo research has often focused on their anti-inflammatory and analgesic effects.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and immunosuppressive activities of thiazole acetic acid derivatives have been investigated in animal models. These studies often employ models of inflammation such as carrageenan-induced paw edema in rats to assess the compound's ability to reduce swelling and inflammation. Analgesic activity is frequently evaluated using the acetic acid-induced writhing test in mice, which measures the reduction in pain-induced behaviors.
Bridging the Gap: The Need for Direct Comparative Studies
The lack of direct comparative data for this compound derivatives underscores a significant gap in the current scientific literature. To fully understand the therapeutic potential of this class of compounds, future research should focus on:
-
Synthesis of a diverse library of this compound derivatives.
-
Systematic in vitro screening of these derivatives against a broad range of biological targets, including various microbial strains and cancer cell lines.
-
Parallel in vivo evaluation of the most promising candidates from in vitro studies in relevant animal models of disease.
-
Pharmacokinetic and toxicological profiling to assess the absorption, distribution, metabolism, excretion, and safety of these compounds.
Experimental Methodologies and Potential Signaling Pathways
While specific protocols for this compound derivatives are not available, the following sections outline common experimental designs and potential signaling pathways based on research into related compounds.
Common Experimental Protocols
Table 1: Common In Vitro and In Vivo Experimental Protocols for Related Compounds
| Assay Type | Experimental Model | Parameters Measured | Purpose |
| In Vitro | |||
| Antimicrobial Susceptibility Testing | Bacterial and Fungal Cultures | Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration of a compound that inhibits visible growth of a microorganism. |
| Cytotoxicity Assay (e.g., MTT Assay) | Human Cancer Cell Lines | IC50 (Half-maximal Inhibitory Concentration) | To measure the concentration of a compound required to inhibit cell growth by 50%. |
| In Vivo | |||
| Acetic Acid-Induced Writhing Test | Mice | Number of writhes (abdominal constrictions) | To assess the peripheral analgesic activity of a compound. |
| Carrageenan-Induced Paw Edema | Rats | Paw volume | To evaluate the anti-inflammatory activity of a compound. |
Potential Signaling Pathways
The biological activities of sulfur-containing compounds are often attributed to their ability to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. While not specifically demonstrated for this compound derivatives, pathways such as the NF-κB signaling pathway , which plays a central role in inflammation, and various apoptotic pathways are likely targets of interest.
Diagram: Hypothetical Experimental Workflow for Comparing In Vitro and In Vivo Performance
Caption: A logical workflow for the synthesis and comparative evaluation of this compound derivatives.
The Antioxidant Frontier: A Comparative Analysis of (Allylthio)acetic Acid Analogs and Established Antioxidants
For researchers, scientists, and drug development professionals, the quest for potent antioxidant compounds is a continuous journey. This guide provides a comparative analysis of the antioxidant activity of S-allylcysteine, a close structural analog of (Allylthio)acetic acid, against established antioxidants: Ascorbic Acid, Trolox, and Gallic Acid. Due to the limited availability of direct experimental data on this compound, S-allylcysteine, a well-researched organosulfur compound from garlic, serves as a proxy to provide valuable insights into the potential antioxidant capacity of this class of compounds.
This analysis is supported by a compilation of experimental data from various in vitro antioxidant assays, detailed experimental protocols, and visualizations of a key signaling pathway and a typical experimental workflow.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of S-allylcysteine and the standard antioxidants were evaluated using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) and FRAP values, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II)/µM) |
| S-allylcysteine | >1000[1] | >1000[1] | Not widely reported |
| Ascorbic Acid | ~5[2] | ~127.7[3] | ~0.8[4] |
| Trolox | ~4[5] | ~3[5] | 1.0 (by definition) |
| Gallic Acid | ~2[6] | ~1.34[6] | ~2.5[7] |
Note: The presented values are approximations derived from multiple sources and may vary depending on the specific experimental conditions. Direct comparative studies under identical conditions are limited.
Deciphering the Antioxidant Mechanism: The Nrf2-ARE Signaling Pathway
The antioxidant effects of many compounds, including organosulfur compounds, are often mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[8][9][10][11] This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: The Nrf2-ARE signaling pathway for cellular antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation.[8] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[10][11] This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[11]
A Blueprint for Discovery: Experimental Workflow for Antioxidant Activity Assays
The in vitro evaluation of antioxidant activity typically follows a standardized workflow, from sample preparation to data analysis. The following diagram illustrates the key steps involved in assays like DPPH, ABTS, and FRAP.
Caption: A generalized experimental workflow for in vitro antioxidant assays.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed protocols for the three primary antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Sample Preparation: Dissolve the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of the sample or standard solution with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard solution to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox Equivalents (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
Reaction: Add the sample or standard solution to the FRAP reagent and incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored product at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of (Allylthio)acetic Acid: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
(Allylthio)acetic acid (ATA) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Ensuring the purity of this reagent is paramount for the reproducibility of synthetic protocols and the safety and efficacy of the end products. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We present detailed experimental protocols, comparative performance data, and a discussion of alternative methods to assist researchers in selecting the optimal strategy for their specific needs.
Introduction to this compound and its Potential Impurities
This compound (C₅H₈O₂S) is a carboxylic acid containing a sulfur atom and an allyl group. A common synthetic route to ATA is analogous to the Williamson ether synthesis, involving the reaction of allyl mercaptan (prop-2-ene-1-thiol) with a haloacetic acid, such as chloroacetic acid, in the presence of a base.[1]
Given this synthesis, potential impurities in a sample of this compound may include:
-
Unreacted Starting Materials: Allyl mercaptan and chloroacetic acid.
-
By-products from Side Reactions: Diallyl sulfide (from the reaction of allyl mercaptan with another molecule of allyl halide), and glycolic acid (from the hydrolysis of chloroacetic acid).
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., ethanol, acetone, DMF) and the base (e.g., sodium hydroxide).
A robust analytical method must be able to separate and quantify the main component, this compound, from these potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the carboxylic acid chromophore absorbs).[2]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final volume of 50 mL in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of specific impurities can be achieved by using certified reference standards to create calibration curves.
Performance Characteristics of the HPLC Method
The performance of the HPLC method can be validated according to ICH guidelines. Typical performance data for the analysis of organic acids are summarized in the table below.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | [3] |
| Precision (%RSD) | < 2% | [3][4] |
| Accuracy (Recovery) | 98 - 102% | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
Experimental Protocol: GC-MS with Silylation
Objective: To identify and quantify volatile and semi-volatile impurities, as well as the main component after derivatization, in a sample of this compound.
Derivatization (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Add 500 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Analysis:
-
Identification of the derivatized this compound and impurities is based on their retention times and mass spectra, which can be compared to spectral libraries (e.g., NIST).
-
Purity can be estimated by the area percentage of the derivatized main component.
-
Quantitative analysis of specific impurities requires the derivatization of their corresponding reference standards.
Performance Characteristics of the GC-MS Method
GC-MS offers excellent sensitivity and specificity. Below are typical performance characteristics for the quantitative analysis of derivatized organic acids.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [7][8] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | [6] |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL | [6] |
| Precision (%RSD) | < 10% | [8] |
| Accuracy (Recovery) | 90 - 110% | [8] |
Comparison of HPLC and GC-MS for this compound Purity Assessment
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simple dissolution and filtration. | Requires a chemical derivatization step. |
| Analysis Time | Typically 20-30 minutes per sample. | Can be longer due to derivatization, but GC run time is often shorter. |
| Selectivity | Good, based on chromatographic retention and UV absorption. | Excellent, based on chromatographic retention and mass fragmentation patterns. |
| Sensitivity | Good, suitable for detecting impurities at the 0.05-0.1% level. | Excellent, capable of detecting trace-level impurities. |
| Quantification | Straightforward with external standards. | More complex due to potential variability in derivatization efficiency. |
| Compound Scope | Ideal for non-volatile and thermally labile compounds. | Best for volatile and semi-volatile compounds (after derivatization). |
| Cost | Generally lower instrument and operational costs. | Higher initial instrument cost and potentially higher operational costs. |
Visualization of Experimental Workflows
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. US3723519A - Method of producing allylthioacetic acid - Google Patents [patents.google.com]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I | Semantic Scholar [semanticscholar.org]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (Allylthio)acetic acid in different reaction systems
(Allylthio)acetic acid , a bifunctional molecule incorporating both a reactive allyl group and a carboxylic acid moiety, presents a versatile platform for a variety of chemical transformations. Its utility spans from serving as a key building block in the synthesis of complex molecules to acting as a modulator in polymerization reactions. This guide provides an objective comparison of this compound's performance in different reaction systems, supported by available experimental data, to assist researchers, scientists, and drug development professionals in its effective application.
I. Synthesis of this compound
A common synthetic route to this compound involves the reaction of allyl bromide with thiourea, followed by the addition of monochloroacetic acid in an alkaline medium. This method provides a straightforward approach to obtaining the target molecule.
Experimental Protocol: Synthesis of this compound
Materials:
-
Allyl bromide
-
Thiourea
-
Monochloroacetic acid
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Ether
-
Sodium sulfate
Procedure:
-
Allyl bromide is reacted with thiourea at a temperature of 60°C to 120°C to form allylisothiouronium bromide.
-
Monochloroacetic acid is then added to the resulting mixture.
-
The mixture is heated at a temperature of 60°C to 120°C in an alkaline medium, prepared by dissolving sodium hydroxide in water.
-
After heating for several hours, the reaction mixture is neutralized with concentrated hydrochloric acid to a pH of 3.
-
The this compound is extracted with ether.
-
The ether extract is dried with sodium sulfate and the solvent is removed by vacuum distillation to yield the final product.
Yield: This process has been reported to yield this compound in the range of 50-60% of the theoretical quantity[1].
II. Performance in Key Reaction Systems
While direct head-to-head comparative studies of this compound with other reagents are limited in the readily available literature, its performance can be inferred and compared based on its reactivity in fundamental organic reactions.
A. Radical-Mediated Thiol-Ene Reactions
The presence of the allyl group makes this compound a suitable candidate for radical-mediated thiol-ene "click" chemistry. This reaction involves the addition of a thiol to an alkene, initiated by a radical source, to form a thioether. The carboxylic acid moiety of this compound can either be preserved or participate in subsequent transformations.
Logical Workflow for Radical-Mediated Thiol-Ene Reaction:
Caption: Workflow of a radical-mediated thiol-ene reaction involving this compound.
Comparative Performance:
B. Use as a Chain Transfer Agent in Polymerization
In radical polymerization, thiols are commonly used as chain transfer agents (CTAs) to control the molecular weight of the resulting polymers. The thiol group of this compound can participate in chain transfer, while the allyl group could potentially be incorporated into the polymer backbone or remain as a pendant group for further functionalization.
Mechanism of Chain Transfer:
Caption: Mechanism of this compound as a chain transfer agent in radical polymerization.
Comparative Performance:
The effectiveness of a CTA is determined by its chain transfer constant. While the specific constant for this compound is not widely reported, it is expected to be in the same order of magnitude as other aliphatic thiols. Its performance would be influenced by the reaction conditions and the type of monomer being polymerized. Compared to simple alkyl thiols, the presence of the carboxylic acid and allyl groups might introduce secondary reactions, potentially affecting the overall polymerization kinetics and polymer properties.
C. Synthesis of Heterocyclic Compounds, including Cephalosporins
Thioacetic acid and its derivatives are crucial reagents in the synthesis of various sulfur-containing heterocycles. For instance, derivatives of thioacetic acid have been utilized in the synthesis of cephalosporin antibiotics. The side chains of these antibiotics are often derived from substituted thioacetic acids.
Illustrative Application in Cephalosporin Synthesis:
Although direct use of this compound in major commercial cephalosporin synthesis is not prominently documented, its structural motifs are relevant. For example, the synthesis of certain cephalosporins involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with side chains derived from thioacetic acid derivatives.
Table 1: Hypothetical Comparison of Side-Chain Precursors in Cephalosporin Synthesis
| Side-Chain Precursor | Potential Advantages | Potential Disadvantages | Expected Relative Yield |
| This compound | - Allyl group allows for post-synthesis modification. - Carboxylic acid facilitates coupling to 7-ACA. | - Potential for side reactions involving the allyl group. - Steric hindrance might affect acylation efficiency. | Moderate to High |
| (Methylthio)acetic acid | - Simpler structure, potentially leading to cleaner reactions. | - Lacks a functional handle for further modification. | High |
| (Phenylthio)acetic acid | - Aromatic ring can influence biological activity. | - Increased steric bulk may lower reaction rates. | Moderate |
This table is illustrative and based on general chemical principles, as direct comparative data was not found in the search results.
III. Conclusion
This compound is a valuable bifunctional reagent with potential applications in various reaction systems. Its allyl group is amenable to radical additions, making it a useful component in thiol-ene chemistry and for the functionalization of polymers. The carboxylic acid moiety allows for its incorporation into larger molecules, such as in the synthesis of bioactive compounds.
While a lack of direct, quantitative comparative studies limits a definitive head-to-head analysis against other reagents, the known reactivity of its functional groups suggests it is a competent and versatile building block. Future research focusing on direct comparative studies would be invaluable for elucidating the specific advantages and limitations of this compound in different synthetic contexts. Researchers are encouraged to consider the unique combination of functionalities offered by this molecule for the development of novel synthetic strategies and materials.
References
Safety Operating Guide
Safe Disposal of (Allylthio)acetic Acid: A Comprehensive Guide
(Allylthio)acetic acid , a sulfur-containing carboxylic acid, requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following protocols are based on established safety practices for hazardous organic acids and should be performed in conjunction with a thorough review of your institution's specific safety guidelines and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2] An eyewash station and safety shower must be readily accessible.[1][2]
Quantitative Data for Acid Disposal
The following table summarizes key quantitative parameters for the safe disposal of acidic waste, using acetic acid as a reference due to the lack of specific data for this compound. These values provide a conservative framework for disposal decisions.
| Parameter | Guideline Value | Source(s) |
| pH Range for Neutralization | 5.5 - 9.0 | [3] |
| Concentration for Drain Disposal | < 10% by volume (for dilute, neutralized solutions) | [4] |
| Workplace Exposure Limit (as Acetic Acid) | 10 ppm (TWA), 15 ppm (STEL) | [5] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour shift. STEL (Short-Term Exposure Limit) is the concentration to which workers can be exposed continuously for a short period without suffering from irritation, chronic or irreversible tissue damage, or narcosis of a sufficient degree to increase the likelihood of accidental injury, impair self-rescue, or materially reduce work efficiency.
Experimental Protocol: Neutralization of this compound Waste
This protocol details the step-by-step procedure for neutralizing small quantities of this compound waste prior to disposal. This method is suitable for dilute, uncontaminated solutions.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
pH indicator strips or a calibrated pH meter
-
Large beaker or container (at least twice the volume of the acid waste)
-
Stir bar and stir plate
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation:
-
Work in a chemical fume hood.
-
Place the beaker containing the this compound waste on the stir plate and add a stir bar.
-
Begin gentle stirring.
-
-
Neutralization:
-
pH Monitoring:
-
Disposal:
-
Once the solution is neutralized and if local regulations permit, it can be flushed down the sanitary sewer with a large volume of water (at least 100 volumes).[3][4]
-
If the this compound was contaminated with other hazardous materials, or if you are dealing with a large quantity, the neutralized solution must be collected in a properly labeled hazardous waste container for disposal by a licensed waste management service.[4][7]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] For minor spills, use an inert absorbent material to soak up the acid.[4] The absorbed material should then be collected in a sealed, properly labeled container for hazardous waste disposal.[4] For larger spills, contact your institution's environmental health and safety department for assistance.[2] Do not allow the spilled material to enter the sewer system or natural waterways.[1][4]
Storage of Waste
This compound waste should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] The waste containers must be suitable for corrosive materials, kept tightly closed, and clearly labeled as hazardous waste.[1][7] Store the waste away from incompatible materials such as strong bases and oxidizing agents.[8]
References
- 1. uwm.edu [uwm.edu]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. chem.metu.edu.tr [chem.metu.edu.tr]
- 4. laballey.com [laballey.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 7. Waste Acid-Base - Regulated Material Management - MnDOT [dot.state.mn.us]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling (Allylthio)acetic Acid
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for (Allylthio)acetic acid, ensuring a secure research environment. It is important to note that the toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[1]
Hazard Identification and Classification
-
Carboxylic Acid: This group suggests that the compound may be corrosive and irritating to the skin, eyes, and respiratory tract.[1]
-
Thioether: Thioethers can have a strong, unpleasant odor.
-
Allyl Group: Allyl compounds can have varying levels of toxicity and reactivity.
Based on analogous compounds like thioacetic acid, this compound should be treated as a substance that may be harmful if swallowed, causes skin irritation, and serious eye damage. It may also be a lachrymator (a substance that causes tearing) and have a strong stench.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands after removal. |
| Body Protection | Laboratory Coat & Apron | A flame-retardant and chemical-resistant lab coat should be worn. For larger quantities, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safety.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Verify the proper functioning of the chemical fume hood.
-
Assemble all necessary PPE before handling the chemical.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Work exclusively within a chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use compatible labware (e.g., glass, PTFE).
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
For dilute aqueous solutions, neutralization with a suitable base (e.g., sodium bicarbonate) may be possible after consulting with your institution's environmental health and safety office. However, due to the thioether and allyl moieties, this should be done with caution and proper ventilation.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
